Aureoquinone
Description
Properties
Molecular Formula |
C12H10O6 |
|---|---|
Molecular Weight |
250.20 g/mol |
IUPAC Name |
4,5,7,8-tetrahydroxy-3,6-dimethylnaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O6/c1-3-7(13)5-6(11(17)9(3)15)12(18)10(16)4(2)8(5)14/h13-15,17H,1-2H3 |
InChI Key |
DWESCCREDKEKQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=C1O)O)C(=O)C(=O)C(=C2O)C)O |
Synonyms |
aureoquinone |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Structure of Aurones
Introduction: Aurones represent a unique and increasingly significant subclass of flavonoids, distinguished by their vibrant yellow-to-orange hues, which they impart to various flowering plants.[1][2][3] Structurally, they are isomers of the more common flavones and flavonols.[1][4] While once considered rare and of minor importance, aurones have garnered substantial attention from the scientific community over the past two decades.[2][5] This interest is fueled by their diverse and potent biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties, establishing them as privileged scaffolds in medicinal chemistry and drug development.[4][6][7] This guide provides a detailed examination of the basic structure of aurones, their physicochemical properties, common synthetic methodologies, and their interaction with key biological signaling pathways.
Core Chemical Structure
The fundamental structure of an aurone is (Z)-2-benzylidenebenzofuran-3(2H)-one.[4][8] This scaffold is built upon a C6-C3-C6 skeleton, a characteristic feature of flavonoids.[1][4] However, unlike flavones which contain a six-membered chromane ring, aurones are characterized by a five-membered benzofuranone ring system.[2][3][4] This core is linked at the C2 position to a phenyl ring (referred to as the B-ring) via an exocyclic carbon-carbon double bond.[1][9]
This exocyclic double bond gives rise to geometric isomerism, allowing aurones to exist in two stereoisomeric forms: (Z) and (E).[3][10] The (Z)-isomer is generally the more thermodynamically stable and is the configuration predominantly found in nature.[3][11] The numbering of the aurone scaffold follows standard IUPAC conventions for heterocyclic compounds, as illustrated in the diagram below.
Figure 1: The basic chemical scaffold of an aurone with standard IUPAC numbering.
Physicochemical and Biological Properties
Aurone derivatives exhibit a wide range of physicochemical and biological properties, largely dictated by the substitution patterns on their A and B rings. The table below summarizes key quantitative data for a selection of representative aurone derivatives.
| Compound Name/ID | Chemical Formula | Molar Mass (g·mol⁻¹) | Melting Point (°C) | Solubility | Biological Activity (IC₅₀) | Reference |
| Aurone (unsubstituted) | C₁₅H₁₀O₂ | 222.243 | N/A | N/A | N/A | [3] |
| Aurone Derivative ArE | Not specified | Not specified | 100–101 | Chloroform, ethanol, methanol, ethyl acetate | N/A | [12] |
| Aurone Derivative ArC | Not specified | Not specified | N/A | N/A | 10 ± 2 µg/ml (α-amylase inhibition) | [12] |
| Aurone Derivative 4l | Not specified | Not specified | N/A | N/A | 2.1 ± 0.9 µM (anti-leishmanial) | [8] |
| Aurone Derivative AU7 | Not specified | Not specified | N/A | N/A | 52.79 µM (MCF-7 cell line) | [13] |
| Aurone Derivative AU3 | Not specified | Not specified | N/A | N/A | 70.14 µM (MCF-7 cell line) | [13] |
Synthesis of Aurones: Experimental Protocols
Several reliable synthetic routes have been established for the preparation of aurones. The most common methods include the oxidative cyclization of 2'-hydroxychalcones and the condensation of benzofuranones with aromatic aldehydes.[11]
Protocol: Synthesis via Oxidative Cyclization of a 2'-Hydroxychalcone Intermediate
This method involves two primary stages: the synthesis of a 2'-hydroxychalcone via a Claisen-Schmidt condensation, followed by an oxidative cyclization to yield the aurone.[12]
Step 1: Synthesis of 2'-Hydroxychalcone
-
Dissolve equimolar quantities of a 2-hydroxyacetophenone derivative and a substituted benzaldehyde in ethanol.
-
Add a 40% aqueous solution of sodium hydroxide (NaOH) to the mixture to act as a catalyst.
-
Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Pour the reaction mixture into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid (1N HCl) to precipitate the 2'-hydroxychalcone product.
-
Filter the precipitate, wash thoroughly with cold water, and dry to obtain the desired chalcone intermediate.
Step 2: Oxidative Cyclization to Aurone
-
Dissolve the synthesized 2'-hydroxychalcone in pyridine.
-
Add a solution of mercuric acetate (Hg(OAc)₂) to the mixture.
-
Reflux the resulting solution with continuous stirring for approximately 60 minutes.[12]
-
After cooling, pour the reaction mixture into ice-cold water.
-
Acidify with a 1N HCl solution to precipitate the final aurone product.
-
Filter, wash with water, and dry the solid. The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol.[14]
Figure 2: Experimental workflow for the synthesis of aurones via a chalcone intermediate.
Biological Activity and Signaling Pathways
Aurones have been shown to modulate numerous biological pathways, which is the basis for their wide spectrum of therapeutic activities.[5][6] Their anti-inflammatory effects are particularly well-documented and often involve the modulation of the nuclear factor kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[4][7]
In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[5] Certain aurones, like Aureusidin, have been shown to inhibit this pathway, thereby reducing the inflammatory response.[4][7] Concurrently, these compounds can activate the Nrf2/HO-1 pathway, which is a critical cellular defense mechanism against oxidative stress.[4] This dual action of suppressing pro-inflammatory signaling while enhancing antioxidant defenses makes aurones compelling candidates for treating inflammation-related diseases.
Figure 3: Modulation of NF-κB and Nrf2 anti-inflammatory pathways by aurones.
Conclusion: The aurone scaffold, with its characteristic (Z)-2-benzylidenebenzofuran-3(2H)-one structure, represents a versatile and valuable class of flavonoids. Their straightforward synthesis and the tunability of their substitution patterns allow for the systematic exploration of their chemical and biological properties. The demonstrated ability of aurone derivatives to potently and selectively modulate key signaling pathways involved in inflammation, cancer, and microbial infections underscores their immense potential as lead compounds in the development of novel therapeutics. Continued research into this "golden" resource of compounds is poised to yield new and effective treatments for a range of human diseases.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Aurones: A Golden Resource for Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurone - Wikipedia [en.wikipedia.org]
- 4. Biological Activities of Aurones: A Brief Summary | Bentham Science [eurekaselect.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological Activities of Aurones: A Brief Summary | CoLab [colab.ws]
- 8. Aurones: A Promising Heterocyclic Scaffold for the Development of Potent Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Scaffold-Hopping Strategies in Aurone Optimization: A Comprehensive Review of Synthetic Procedures and Biological Activities of Nitrogen and Sulfur Analogues [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamscience.com [benthamscience.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis Pathway of Naturally Occurring Aurones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurones are a subclass of flavonoids characterized by a distinctive golden-yellow color, contributing significantly to the pigmentation of flowers in various plant species. Beyond their aesthetic role, aurones possess a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This has spurred considerable interest in understanding their biosynthesis for applications in metabolic engineering and drug development. This technical guide provides a comprehensive overview of the core biosynthetic pathway of naturally occurring aurones, detailing the key enzymatic steps, their kinetics, and the regulatory networks that govern their production.
Core Biosynthetic Pathway
The biosynthesis of aurones begins with the general phenylpropanoid pathway, leading to the formation of chalcones, which serve as the immediate precursors. The core pathway can be summarized in two key enzymatic steps following chalcone synthesis: glucosylation and subsequent oxidative cyclization.
-
Chalcone Synthesis: The pathway initiates with the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by Chalcone Synthase (CHS) , to produce 2',4,4',6'-tetrahydroxychalcone (THC). Further hydroxylation of THC by flavonoid 3'-hydroxylase (F3'H) can lead to the formation of 2',3,4,4',6'-pentahydroxychalcone (PHC).
-
Glucosylation of Chalcones: In many plant species, particularly in Antirrhinum majus (snapdragon), the chalcone precursors undergo glucosylation at the 4'-hydroxyl group. This reaction is catalyzed by Chalcone 4'-O-glucosyltransferase (4'CGT) , utilizing UDP-glucose as the sugar donor. This step is crucial for the in vivo stability and subsequent transport of the chalcone precursors.[1]
-
Oxidative Cyclization to Aurones: The final and committing step is the conversion of chalcone glucosides to aurone glucosides. This reaction is catalyzed by Aureusidin Synthase (AS) , a polyphenol oxidase (PPO) homolog.[2] This enzyme facilitates both the hydroxylation of the B-ring (in the case of THC) and the oxidative cyclization of the chalcone to form the characteristic five-membered heterocyclic ring of aurones.[3] For example, aureusidin 6-O-glucoside is formed from THC 4'-O-glucoside.
The overall workflow for the biosynthesis of aurones from the precursor L-Phenylalanine is depicted below.
Quantitative Data on Key Enzymes
The following tables summarize the available kinetic parameters for the key enzymes involved in aurone biosynthesis. This data is essential for modeling the pathway and for designing strategies for its manipulation.
Table 1: Kinetic Parameters of Aureusidin Synthase
| Substrate | Enzyme Source | Km (mM) | Vmax (µM/min) | Reference |
| 2',4',6',4-Tetrahydroxychalcone (THC) | Mushroom Tyrosinase | 0.12 | 13 | [4] |
Note: Mushroom tyrosinase exhibits aureusidin synthase activity. Data for the specific enzyme from aurone-producing plants is limited.
Table 2: Substrate Specificity of Recombinant Antirrhinum majus Chalcone Synthase (AmCHS1)
| Substrate | Relative Activity (%) |
| p-Coumaroyl-CoA | 100 |
| Caffeoyl-CoA | 50 |
Data from heterologous expression in E. coli.[5]
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes in the aurone biosynthetic pathway.
Heterologous Expression and Purification of Recombinant Enzymes
1. Expression of His-tagged Aureusidin Synthase and Chalcone 4'-O-glucosyltransferase in E. coli
This protocol is a general guideline and may require optimization for specific constructs.
-
Vector Construction: The coding sequences of Aureusidin Synthase and Chalcone 4'-O-glucosyltransferase from Antirrhinum majus are PCR-amplified and cloned into a pET series expression vector (e.g., pET-28a) containing an N-terminal hexahistidine (His6) tag.
-
Transformation: The resulting plasmids are transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Culture Growth and Induction:
-
Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme (1 mg/mL) and a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.
-
2. Purification of His-tagged Proteins by Immobilized Metal Affinity Chromatography (IMAC)
-
Column Preparation: Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose column with lysis buffer.[6][7]
-
Binding: Load the clarified lysate onto the equilibrated column.
-
Washing: Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Purity Analysis: Assess the purity of the protein by SDS-PAGE.
The workflow for the heterologous expression and purification is illustrated below.
Enzyme Activity Assays
1. Aureusidin Synthase Activity Assay (Spectrophotometric Method)
This continuous assay is adapted from a method developed for tyrosinase, which exhibits aureusidin synthase activity.[4]
-
Reaction Mixture:
-
100 mM Sodium acetate buffer (pH 4.5)
-
Substrate: 2',4',6',4-tetrahydroxychalcone (THC) or 2',3,4,4',6'-pentahydroxychalcone (PHC) (dissolved in a minimal amount of DMSO and diluted in buffer)
-
Purified aureusidin synthase
-
-
Procedure:
-
Pre-incubate the reaction mixture without the enzyme at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the purified enzyme.
-
Monitor the increase in absorbance at 415 nm over time using a spectrophotometer. The product, aureusidin, has a characteristic absorbance at this wavelength.
-
-
Calculation: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. One unit of enzyme activity can be defined as the amount of enzyme that produces 1 µmol of aureusidin per minute under the specified conditions.
2. Chalcone 4'-O-glucosyltransferase Activity Assay (HPLC-based Method)
-
Reaction Mixture:
-
50 mM Tris-HCl buffer (pH 7.5)
-
Substrate: 2',4,4',6'-tetrahydroxychalcone (THC) or 2',3,4,4',6'-pentahydroxychalcone (PHC)
-
UDP-glucose (sugar donor)
-
Purified chalcone 4'-O-glucosyltransferase
-
-
Procedure:
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of methanol.
-
Centrifuge to precipitate the protein.
-
Analyze the supernatant by reverse-phase High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate and the glucosylated product. A C18 column is typically used with a gradient of acetonitrile in water (both containing 0.1% formic acid).
-
-
Quantification: Monitor the elution profile at a wavelength where both substrate and product absorb (e.g., 340 nm). Calculate the amount of product formed by comparing the peak area to a standard curve of the authentic glucosylated chalcone.
Regulation of Aurone Biosynthesis
The biosynthesis of aurones is tightly regulated at the transcriptional level, primarily by a complex of transcription factors and in response to various developmental and environmental cues.
Transcriptional Regulation by the MBW Complex
The expression of flavonoid biosynthetic genes, including those in the aurone pathway, is largely controlled by the MYB-bHLH-WD40 (MBW) transcriptional complex.[8]
-
MYB Transcription Factors: R2R3-MYB proteins are key determinants of which branches of the flavonoid pathway are activated. Specific MYB factors are known to upregulate the expression of early biosynthetic genes like CHS.
-
bHLH Transcription Factors: Basic helix-loop-helix (bHLH) proteins act as co-activators with MYB factors.
-
WD40 Repeat Proteins: WD40 repeat proteins provide a scaffold for the interaction between MYB and bHLH factors, stabilizing the MBW complex.
The specific MYB and bHLH factors that regulate aurone synthase and chalcone 4'-O-glucosyltransferase are still being elucidated in many species.
Upstream Signaling Pathways
Several external and internal signals converge on the MBW complex to modulate aurone biosynthesis.
-
Developmental Cues: The expression of aureusidin synthase is temporally regulated during flower development in Antirrhinum majus, with the highest transcript levels coinciding with the stages of most intense yellow pigmentation.[2] This indicates that developmental programs play a crucial role in initiating aurone synthesis.
-
Light Signaling: UV radiation is a well-known inducer of flavonoid biosynthesis as a protective mechanism. UV-A and UV-B light can upregulate the expression of key biosynthetic genes like CHS and transcription factors such as HY5, which in turn can activate the MBW complex.[9]
-
Hormonal Regulation (Jasmonate Signaling): The plant hormone jasmonic acid (JA) and its derivatives are involved in stress responses and can influence flavonoid metabolism. The JA signaling pathway involves the degradation of JAZ repressor proteins, which allows for the activation of transcription factors like MYC2 (a bHLH protein). MYC2 can then interact with MYB factors to regulate the expression of flavonoid biosynthetic genes.[10]
A simplified model of the signaling pathways regulating aurone biosynthesis is presented below.
Conclusion
The biosynthesis of naturally occurring aurones is a specialized branch of the flavonoid pathway, characterized by the key enzymes chalcone 4'-O-glucosyltransferase and aureusidin synthase. Understanding the catalytic properties of these enzymes and the complex regulatory networks that control their expression is paramount for harnessing the potential of aurones in various applications. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore and manipulate this fascinating biosynthetic pathway. Future research should focus on elucidating the kinetic parameters of key enzymes from a wider range of aurone-producing species and on identifying the specific transcription factors and upstream signaling components that fine-tune aurone production in response to diverse stimuli.
References
- 1. Yellow flowers generated by expression of the aurone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.uwec.edu [chem.uwec.edu]
- 3. Aureusidin synthase - Wikipedia [en.wikipedia.org]
- 4. A continuous spectrophotometric assay for determination of the aureusidin synthase activity of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. UV-A light induces anthocyanin biosynthesis in a manner distinct from synergistic blue + UV-B light and UV-A/blue light responses in different parts of the hypocotyls in turnip seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Jasmonate Signaling: Toward an Integrated View - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Properties of Synthetic Anthraquinones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic properties of synthetic anthraquinones, a class of compounds with significant applications in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and characterization of these molecules.
Introduction
Synthetic anthraquinones are aromatic organic compounds derived from anthracene. Their rigid, planar structure and conjugated system of double bonds give rise to unique and tunable spectroscopic properties. These characteristics are fundamental to understanding their chemical behavior, identifying new derivatives, and elucidating their mechanisms of action in biological systems. This guide will delve into the key spectroscopic techniques used to characterize synthetic anthraquinones: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
UV-Visible Spectroscopy
UV-Vis spectroscopy is a powerful tool for characterizing the electronic transitions within anthraquinone derivatives. The absorption of ultraviolet or visible light promotes electrons from the ground state to higher energy excited states. The position and intensity of the absorption bands are highly sensitive to the nature and position of substituents on the anthraquinone core.[1]
Typically, anthraquinones exhibit two main types of absorption bands:
-
π → π* transitions: These are high-intensity bands usually observed in the UV region, arising from the excitation of electrons in the aromatic π-system.
-
n → π* transitions: These are lower-intensity bands that can extend into the visible region, resulting from the excitation of non-bonding electrons on the carbonyl oxygen atoms.
The presence of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λmax).
Quantitative UV-Vis Data of Selected Synthetic Anthraquinones
The following table summarizes the UV-Vis absorption data for a selection of synthetic anthraquinone derivatives.
| Compound | Substituent(s) | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| Anthraquinone | None | Ethanol | 252, 272, 326 | 45,000 (at 251.2 nm) | [2] |
| 1-Hydroxyanthraquinone | 1-OH | Various | ~405 | - | [1] |
| 2-Hydroxyanthraquinone | 2-OH | Various | ~360 | - | [1] |
| 1,2-Dihydroxyanthraquinone (Alizarin) | 1,2-diOH | Ethanol | 432 | - | [1] |
| 1,4-Dihydroxyanthraquinone (Quinizarin) | 1,4-diOH | Ethanol | 516 | - | [1] |
| 1-Aminoanthraquinone | 1-NH₂ | Various | ~480 | - | [1] |
| 2-Aminoanthraquinone | 2-NH₂ | Various | ~420 | - | [1] |
Note: Molar absorptivity values are not always reported in the literature and can vary with experimental conditions.
Experimental Protocol for UV-Vis Spectroscopy
A general procedure for obtaining the UV-Vis spectrum of a synthetic anthraquinone is as follows:
-
Sample Preparation:
-
Accurately weigh a small amount of the synthetic anthraquinone compound.
-
Dissolve the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, chloroform, or dimethyl sulfoxide (DMSO)) to prepare a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).
-
From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0 for optimal accuracy.
-
-
Instrumentation and Measurement:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.
-
Select the desired wavelength range for scanning (e.g., 200-800 nm).
-
Fill a clean quartz cuvette with the blank solvent and place it in the reference holder of the spectrophotometer.
-
Fill a matched quartz cuvette with the sample solution and place it in the sample holder.
-
Perform a baseline correction with the blank solvent.
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Fluorescence Spectroscopy
While many simple anthraquinones are weakly fluorescent or non-fluorescent, certain synthetic derivatives, particularly those with amino or hydroxyl substituents, can exhibit significant fluorescence. Fluorescence spectroscopy provides information about the electronic structure of the excited state and can be used to probe the local environment of the molecule.
Key parameters in fluorescence spectroscopy include:
-
Excitation Wavelength (λex): The wavelength of light used to excite the molecule.
-
Emission Wavelength (λem): The wavelength of light emitted by the molecule.
-
Stokes Shift: The difference in wavelength (or energy) between the excitation and emission maxima.
-
Quantum Yield (Φf): The ratio of photons emitted to photons absorbed, which represents the efficiency of the fluorescence process.
Fluorescence Data of Selected Synthetic Anthraquinones
The following table presents fluorescence data for some synthetic anthraquinone derivatives.
| Compound | Substituent(s) | Solvent | λex (nm) | λem (nm) | Quantum Yield (Φf) | Reference |
| DRAQ5 | Complex aminoalkylamino groups | Water | 647 | 681 | 0.12 (bound to DNA) | |
| CyTRAK Orange | Proprietary | - | 510 | 610 | - | |
| RBS3 | Proprietary | Deionized Water | 420 | 556 | - | |
| CE8 | Proprietary | Deionized Water | 276 | 406 | - | |
| NGA5 | Proprietary | Deionized Water | 298 | 480 | - |
Experimental Protocol for Fluorescence Spectroscopy
A general procedure for measuring the fluorescence spectrum of a synthetic anthraquinone is as follows:
-
Sample Preparation:
-
Prepare a dilute solution of the anthraquinone derivative in a suitable fluorescence-grade solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength).
-
-
Instrumentation and Measurement:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation and emission monochromators to the desired wavelengths.
-
Place a cuvette with the blank solvent in the sample holder to measure and subtract the background signal.
-
Replace the blank with the sample cuvette.
-
To obtain an emission spectrum, set the excitation monochromator to a fixed wavelength (λex) and scan the emission monochromator over a range of longer wavelengths.
-
To obtain an excitation spectrum, set the emission monochromator to a fixed wavelength (λem) and scan the excitation monochromator over a range of shorter wavelengths.
-
-
Quantum Yield Determination (Relative Method):
-
Measure the absorbance of the sample and a standard with a known quantum yield (e.g., quinine sulfate or rhodamine 6G) at the same excitation wavelength.
-
Measure the integrated fluorescence intensity of both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of synthetic anthraquinones. It provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.
The chemical shifts of protons and carbons in the anthraquinone skeleton are influenced by the electron density around them, which is in turn affected by the nature and position of substituents.
¹H and ¹³C NMR Data of Unsubstituted Anthraquinone
The following table provides the NMR data for the parent anthraquinone molecule.
| Nucleus | Position | Chemical Shift (δ, ppm) | Solvent | Reference |
| ¹H | H-1, H-4, H-5, H-8 | 8.32 | CDCl₃ | |
| ¹H | H-2, H-3, H-6, H-7 | 7.81 | CDCl₃ | |
| ¹³C | C-1, C-4, C-5, C-8 | 127.3 | CDCl₃ | |
| ¹³C | C-2, C-3, C-6, C-7 | 134.3 | CDCl₃ | |
| ¹³C | C-4a, C-9a, C-8a, C-10a | 133.4 | CDCl₃ | |
| ¹³C | C-9, C-10 (C=O) | 183.2 | CDCl₃ |
Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring ¹H and ¹³C NMR spectra of a synthetic anthraquinone is as follows:
-
Sample Preparation:
-
Dissolve 5-20 mg of the synthetic anthraquinone in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved; sonication may be required.
-
-
Instrumentation and Measurement:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and good resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the raw data (FID) to obtain the NMR spectrum.
-
Phase and baseline correct the spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to specific protons and carbons in the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC can be used for more complex structures.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of synthetic anthraquinones. It also provides valuable structural information through the analysis of fragmentation patterns.
In a typical electron ionization (EI) mass spectrum of an anthraquinone, the molecular ion peak (M⁺) is usually prominent. Common fragmentation pathways involve the loss of one or two molecules of carbon monoxide (CO) from the quinone ring.
Common Fragmentation Patterns of Anthraquinones
| Ion | m/z | Description |
| [M]⁺ | Molecular Weight | Molecular Ion |
| [M-CO]⁺ | M - 28 | Loss of one carbonyl group |
| [M-2CO]⁺ | M - 56 | Loss of two carbonyl groups |
The fragmentation patterns of substituted anthraquinones can be more complex and provide key information for identifying the nature and position of the substituents.
Experimental Protocol for Mass Spectrometry
A general procedure for obtaining a mass spectrum of a synthetic anthraquinone is as follows:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
For some ionization techniques, the sample can be introduced as a solid.
-
-
Instrumentation and Measurement:
-
Choose an appropriate ionization method (e.g., Electron Ionization (EI), Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI)).
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a desired mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the isotopic pattern to help confirm the elemental composition.
-
Interpret the fragmentation pattern to deduce structural features of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula.
-
Visualization of Pathways and Workflows
Inhibition of the Jak2/Stat3 Signaling Pathway by a Synthetic Anthraquinone Derivative
Some synthetic anthraquinone derivatives have been shown to exhibit anti-cancer properties by inhibiting cellular signaling pathways. For instance, a novel anthraquinone derivative, C10, has been reported to inhibit the proliferation of colon cancer cells by targeting the Jak2/Stat3 signaling pathway. The binding of a cytokine (like IL-6) to its receptor activates Jak2, which in turn phosphorylates Stat3. Phosphorylated Stat3 then dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell proliferation and survival. The anthraquinone derivative C10 can inhibit the activity of Jak2, thereby blocking this pro-proliferative signaling cascade.
General Experimental Workflow for Synthesis and Characterization
The development of novel synthetic anthraquinones follows a logical workflow from synthesis to purification and subsequent spectroscopic characterization to confirm the structure and purity of the final product.
References
A Technical Guide to the Physicochemical Properties of Substituted Anthraquinones for Researchers and Drug Development Professionals
Introduction
Substituted anthraquinones are a large and important class of aromatic compounds built on the 9,10-anthraquinone core.[1] They are widely found in nature, particularly in plants and fungi, and have a long history of use as colorants.[2][3][4] In modern science, their diverse biological activities have made them a significant focus of research and development, especially in the field of medicine.[5][6] Anthraquinone derivatives form the backbone of several clinically important anticancer drugs, including doxorubicin, daunorubicin, and mitoxantrone.[5][7] Their planar structure allows them to intercalate with DNA, inhibit key enzymes like topoisomerase-II, and generate reactive oxygen species (ROS), leading to cytotoxic effects in cancer cells.[5][8]
The therapeutic potential and toxicological profile of substituted anthraquinones are intrinsically linked to their physicochemical properties.[9] Properties such as solubility, lipophilicity (logP), melting point, and acidity (pKa) govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[9] Furthermore, the nature and position of substituents on the anthraquinone scaffold dramatically influence these properties and, consequently, their biological activity and therapeutic efficacy.[5][10]
This technical guide provides an in-depth overview of the core physicochemical properties of substituted anthraquinones, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data in structured tables, details common experimental protocols for their determination, and visualizes relevant biological pathways and experimental workflows.
Physicochemical Properties of Substituted Anthraquinones
The physicochemical characteristics of substituted anthraquinones are crucial for understanding their behavior in biological systems and for designing new derivatives with improved therapeutic indices.
Solubility
The solubility of anthraquinones is a critical factor for their bioavailability and formulation. The parent anthraquinone is poorly soluble in water but shows some solubility in hot organic solvents.[1] The introduction of polar functional groups, such as hydroxyl (-OH), amino (-NH2), and sulfonic acid (-SO3H) groups, can significantly enhance aqueous solubility.[2] Conversely, the addition of non-polar substituents tends to decrease water solubility. The solubility of 1-amino-4-hydroxy-9,10-anthraquinone, for example, has been studied in ethanol-water binary solvents to understand the impact of solvent polarity.[11]
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's ability to cross cell membranes. The logP value reflects the distribution of a compound between an octanol and a water phase. A balanced logP is often sought in drug design to ensure adequate membrane permeability and aqueous solubility. The lipophilicity of anthraquinones can be fine-tuned by the introduction of various substituents.
Melting Point
The melting point of a compound is an indicator of its purity and the strength of its crystal lattice. The parent 9,10-anthraquinone has a high melting point of 284.8 °C.[1] Substituents can either increase or decrease the melting point depending on their nature and their ability to participate in intermolecular interactions such as hydrogen bonding.
pKa
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For substituted anthraquinones, the pKa values of hydroxyl and amino groups are particularly important as they determine the ionization state of the molecule at physiological pH. The ionization state, in turn, influences solubility, membrane permeability, and interactions with biological targets. The pKa values of several anthraquinone compounds have been determined using techniques like capillary electrophoresis.[12]
Spectral Properties
The spectral properties of substituted anthraquinones, including their UV-Visible absorption and fluorescence emission, are not only used for their characterization but are also relevant to their biological activity and potential applications in imaging. The color of anthraquinone derivatives is determined by the type and position of substituents, which act as auxochromes and chromophores, influencing the electronic transitions within the molecule.[13] The absorption and emission bands can be shifted to the visible region by the strategic placement of substituents, which can lead to the formation of quasi-aromatic rings.[14]
Electrochemical Properties
The electrochemical properties of anthraquinones are central to their biological activity, particularly their ability to undergo redox cycling and generate reactive oxygen species. The reduction potentials of substituted anthraquinones can be tuned by the introduction of electron-donating or electron-withdrawing groups.[10] For instance, amino groups tend to cause a cathodic shift in the reduction potential.[10]
Data Presentation: Physicochemical Properties of Selected Substituted Anthraquinones
The following tables summarize key physicochemical data for a selection of substituted anthraquinones. It is important to note that experimental values can vary depending on the specific conditions under which they were measured.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| 9,10-Anthraquinone | C₁₄H₈O₂ | 208.22 | 284.8[1] | Insoluble in water, soluble in hot organic solvents[1] |
| Alizarin (1,2-Dihydroxyanthraquinone) | C₁₄H₈O₄ | 240.21 | 289-290 | Slightly soluble in water, soluble in ethanol |
| Emodin (1,3,8-Trihydroxy-6-methylanthraquinone) | C₁₅H₁₀O₅ | 270.24 | 256-257 | Sparingly soluble in water, soluble in ethanol, acetone |
| Chrysophanol (1,8-Dihydroxy-3-methylanthraquinone) | C₁₅H₁₀O₄ | 254.24 | 196 | Insoluble in water, soluble in ethanol, chloroform |
| Rhein (1,8-Dihydroxy-3-carboxyanthraquinone) | C₁₅H₈O₆ | 284.22 | 321-322 | Slightly soluble in water, soluble in alkaline solutions |
| 1-Aminoanthraquinone | C₁₄H₉NO₂ | 223.23 | 252-254 | Insoluble in water, soluble in ethanol, acetone |
| 1,4-Diaminoanthraquinone | C₁₄H₁₀N₂O₂ | 238.24 | 268 | Insoluble in water, soluble in ethanol |
| Compound | logP | pKa | λmax (nm) |
| 9,10-Anthraquinone | 3.39 | - | 325 |
| Alizarin (1,2-Dihydroxyanthraquinone) | 2.63 | 6.8, 11.1 | 433[13] |
| Emodin (1,3,8-Trihydroxy-6-methylanthraquinone) | 3.10 | 7.0, 9.4, 11.6 | 438 |
| Chrysophanol (1,8-Dihydroxy-3-methylanthraquinone) | 3.55 | 8.3, 11.2 | 428 |
| Rhein (1,8-Dihydroxy-3-carboxyanthraquinone) | 2.45 | 3.2, 8.1, 11.4 | 432 |
| 1-Aminoanthraquinone | 2.65 | 3.3 | 465 |
| 1,4-Diaminoanthraquinone | 1.86 | - | 550, 590 |
Experimental Protocols
Accurate determination of the physicochemical properties of substituted anthraquinones is essential for drug discovery and development. Below are detailed methodologies for key experiments.
Determination of Melting Point
-
Principle: The melting point is determined by heating a small sample of the solid compound and observing the temperature at which it transitions from a solid to a liquid.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.
-
Determination of Solubility
-
Principle: The equilibrium solubility is determined by adding an excess amount of the compound to a solvent and measuring the concentration of the dissolved compound in a saturated solution after a certain period of equilibration.
-
Apparatus: Shaking incubator, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
An excess amount of the substituted anthraquinone is added to a known volume of the solvent (e.g., water, buffer at a specific pH, or organic solvent) in a sealed vial.
-
The vials are agitated in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The resulting suspension is centrifuged or filtered to remove the undissolved solid.
-
The concentration of the dissolved anthraquinone in the supernatant or filtrate is quantified using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Determination of Lipophilicity (logP) by Shake-Flask Method
-
Principle: The partition coefficient (P) is determined by measuring the equilibrium concentrations of the compound in two immiscible liquid phases, typically n-octanol and water. logP is the logarithm of this ratio.
-
Apparatus: Separatory funnels, mechanical shaker, centrifuge, UV-Vis spectrophotometer or HPLC.
-
Procedure:
-
Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by shaking them together for 24 hours.
-
A known amount of the substituted anthraquinone is dissolved in one of the phases (usually the one in which it is more soluble).
-
The two phases are combined in a separatory funnel and shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the anthraquinone in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is then calculated as log10(P).
-
Determination of pKa by UV-Vis Spectrophotometry
-
Principle: The pKa is determined by measuring the change in the UV-Vis absorbance spectrum of the compound as a function of pH. The pKa corresponds to the pH at which the concentrations of the protonated and deprotonated forms of the molecule are equal.
-
Apparatus: UV-Vis spectrophotometer, pH meter, thermostated cuvette holder.
-
Procedure:
-
A series of buffer solutions with a range of known pH values are prepared.
-
A stock solution of the substituted anthraquinone is prepared in a suitable solvent (e.g., methanol or DMSO).
-
A small aliquot of the stock solution is added to each buffer solution to obtain a final concentration suitable for UV-Vis analysis.
-
The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.
-
The absorbance at a wavelength where the protonated and deprotonated species have significantly different molar absorptivities is plotted against the pH.
-
The pKa value is determined from the inflection point of the resulting sigmoidal curve.
-
Characterization by Spectroscopic Methods
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule. The chemical structure of new anthraquinone derivatives can be identified by FT-IR, among other spectroscopic methods.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): Provides detailed information about the structure and connectivity of atoms in the molecule. It is a key technique for the structural elucidation of newly synthesized anthraquinone derivatives.[15]
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the structure of the molecule through fragmentation patterns.[15]
-
UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and is used to determine the wavelength of maximum absorbance (λmax).[14][15]
Mandatory Visualizations
Signaling Pathways of Biologically Active Substituted Anthraquinones
Many substituted anthraquinones exert their anticancer effects by modulating key cellular signaling pathways.
Caption: Jak2/Stat3 signaling pathway inhibition by an anthraquinone derivative.[16]
Caption: ROS/JNK signaling pathway for apoptosis induction by an anthraquinone.[8]
Experimental Workflow for Physicochemical Characterization
A typical workflow for the physicochemical characterization of a novel substituted anthraquinone is outlined below.
Caption: General workflow for the characterization of substituted anthraquinones.
The physicochemical properties of substituted anthraquinones are fundamental to their biological activity and their potential as therapeutic agents. A thorough understanding and accurate measurement of these properties are critical for the rational design of new anthraquinone derivatives with enhanced efficacy and reduced toxicity. This guide provides a foundational overview of these properties, standardized experimental protocols for their determination, and visualizations of their biological context. By leveraging this information, researchers and drug development professionals can more effectively navigate the chemical space of substituted anthraquinones to unlock their full therapeutic potential.
References
- 1. Anthraquinone - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical methods for determination of anthraquinone dyes in historical textiles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anthraquinones As Pharmacological Tools and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in the Discovery of Anthraquinone-Based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway [mdpi.com]
- 9. Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of th ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP01717B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of pKa values of anthraquinone compounds by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 14. ikm.org.my [ikm.org.my]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Anthraquinone derivative C10 inhibits proliferation and cell cycle progression in colon cancer cells via the Jak2/Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Microwave-Assisted Synthesis of Aurone Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of aurone derivatives, a class of flavonoids with significant therapeutic potential. The information presented herein is intended to guide researchers in academic and industrial settings on the efficient synthesis of these compounds for applications in drug discovery and development. Aurone derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.
Introduction to Aurones and Microwave-Assisted Synthesis
Aurones are a subclass of flavonoids characterized by a (Z)-2-benzylidenebenzofuran-3(2H)-one core. They are structural isomers of flavones and are responsible for the yellow pigmentation in some flowers.[1] Beyond their role in nature, synthetic aurone derivatives have emerged as promising scaffolds in medicinal chemistry due to their diverse pharmacological activities.[2] These activities stem from their ability to interact with various biological targets, including protein kinases and inflammatory mediators.[3][4]
Traditional methods for synthesizing aurones often involve lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations. The advantages of MAOS include significantly reduced reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods.[5][6] This technology utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[7]
Applications in Drug Development
Aurone derivatives are being actively investigated for their therapeutic potential in several key areas:
-
Anticancer Activity: Certain aurone derivatives have been shown to exhibit potent anticancer activity. One of the key mechanisms identified is the disruption of the Cyclin-dependent kinase 2 (CDK2)/Cyclin A complex, which is crucial for cell cycle progression.[3] By inhibiting this complex, these aurones can halt uncontrolled cell proliferation in cancer cells.
-
Anti-inflammatory Effects: Aurones have demonstrated significant anti-inflammatory properties. They can inhibit the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4] The underlying mechanism often involves the modulation of critical signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).[8]
-
Neuroprotective Potential: Research suggests that aurone derivatives may offer neuroprotective benefits, particularly in the context of neurodegenerative diseases. Their antioxidant and anti-inflammatory properties are believed to play a crucial role in mitigating oxidative stress and neuroinflammation, which are key pathological features of these conditions.[1][9]
Experimental Protocols
Two primary microwave-assisted methods for the synthesis of aurone derivatives are detailed below: the Knoevenagel condensation and the oxidative cyclization of chalcones.
Protocol 1: Microwave-Assisted Knoevenagel Condensation of Benzofuranones with Aldehydes
This method is a direct and efficient route to aurones, involving the condensation of a benzofuran-3(2H)-one with a substituted aldehyde. The use of microwave irradiation dramatically accelerates this reaction.
Materials:
-
Substituted benzofuran-3(2H)-one
-
Substituted aromatic aldehyde
-
Deep Eutectic Solvent (DES) (e.g., choline chloride and urea in a 1:2 molar ratio) or a suitable catalyst such as ammonium acetate.
-
Microwave reactor
-
Ethanol (for recrystallization)
Procedure:
-
In a microwave-safe reaction vessel, combine the benzofuran-3(2H)-one (1 mmol) and the aromatic aldehyde (1.2 mmol).
-
Add the deep eutectic solvent (approximately 2 mL) or a catalytic amount of ammonium acetate.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant power (e.g., 100-300 W) for a period of 5-30 minutes, with a target temperature of 80-120°C.[3][10] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction vessel to room temperature.
-
Add water to the reaction mixture to precipitate the crude product.
-
Collect the solid product by filtration and wash with cold water.
-
Purify the crude aurone derivative by recrystallization from ethanol to yield the pure product.
Protocol 2: Microwave-Assisted Oxidative Cyclization of 2'-Hydroxychalcones
This protocol involves the intramolecular cyclization of a 2'-hydroxychalcone precursor to form the aurone skeleton. Microwave heating significantly reduces the time required for this transformation compared to conventional methods.
Materials:
-
Substituted 2'-hydroxychalcone
-
Oxidizing agent (e.g., iodine)
-
Solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Microwave reactor
-
Sodium thiosulfate solution
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve the 2'-hydroxychalcone (1 mmol) in a minimal amount of DMSO in a microwave-safe reaction vessel.
-
Add a catalytic amount of iodine.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 5-10 minutes at a suitable power level to maintain a temperature of 100-150°C.[11] Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Add a saturated solution of sodium thiosulfate to quench the excess iodine.
-
Collect the precipitated solid by filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain the pure aurone derivative.
Data Presentation
The following tables summarize the quantitative data, highlighting the advantages of microwave-assisted synthesis over conventional heating methods for the preparation of aurone derivatives.
Table 1: Comparison of Reaction Times for Aurone Synthesis
| Synthesis Method | Conventional Heating Time | Microwave-Assisted Time | Reference(s) |
| Knoevenagel Condensation | Several hours (up to 24 hours) | 5 - 30 minutes | [5] |
| Oxidative Cyclization | Several hours | < 10 minutes | [12] |
Table 2: Comparison of Yields for Aurone Synthesis
| Derivative | Conventional Yield (%) | Microwave Yield (%) | Reference(s) |
| Aurone Derivative A | Variable, often lower | Significant increase observed | [3] |
| Aurone Derivative B | 40 - 83% (alumina-mediated) | 17 - 96% (DES-mediated) | [3] |
Visualizing Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for microwave-assisted aurone synthesis and the key signaling pathways modulated by these compounds.
Conclusion
Microwave-assisted synthesis represents a highly efficient and advantageous methodology for the preparation of aurone derivatives. The protocols and data presented in this document underscore the significant improvements in reaction times and yields achievable with this technology. For researchers in drug development, the ability to rapidly synthesize libraries of aurone compounds for biological screening is a considerable asset. The diverse and potent biological activities of aurones, coupled with efficient synthetic access, position them as a promising class of compounds for the development of novel therapeutics.
References
- 1. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aurones: A Golden Resource for Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. asianjpr.com [asianjpr.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. scispace.com [scispace.com]
- 12. chemijournal.com [chemijournal.com]
Protocol for Claisen-Schmidt Synthesis of 2-Hydroxy Chalcones: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed protocol and application notes for the synthesis of 2-hydroxy chalcones via the Claisen-Schmidt condensation. This class of compounds is a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities.
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] The presence of a hydroxyl group at the ortho-position of one of the aromatic rings affords 2-hydroxy chalcones, which are key precursors for the synthesis of flavanones and other valuable heterocyclic compounds.[2][3] Their synthesis is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted 2-hydroxyacetophenone and a substituted benzaldehyde.[4][5]
I. General Reaction Scheme
The Claisen-Schmidt condensation for the synthesis of 2'-hydroxy chalcones involves the reaction of a 2'-hydroxyacetophenone with a benzaldehyde derivative in the presence of a base catalyst.
Caption: General reaction scheme for the Claisen-Schmidt condensation.
II. Experimental Protocols
Several protocols for the synthesis of 2'-hydroxy chalcones have been reported, with variations in catalysts, solvents, and reaction conditions. Below are two representative protocols.
Protocol 1: Optimized Synthesis Using Sodium Hydroxide in Isopropyl Alcohol
This optimized protocol focuses on achieving high yields and purity.[2][6]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.05 mol of 2'-hydroxyacetophenone and 0.05 mol of benzaldehyde in 50 mL of isopropyl alcohol (IPA).
-
Reaction Initiation: Cool the mixture to 0°C in an ice bath. Slowly add 20 mL of a 40% aqueous solution of sodium hydroxide (NaOH) to the stirred mixture.
-
Reaction Progression: Maintain the reaction at 0°C with continuous stirring for approximately 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.
-
Purification: The precipitated solid (the 2'-hydroxy chalcone) is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried.[7]
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Synthesis Using Potassium Hydroxide in Ethanol
This is a widely used, conventional method for the synthesis of 2'-hydroxy chalcones.[1][8]
-
Reactant Preparation: Dissolve equimolar amounts of the substituted 2'-hydroxyacetophenone and the appropriate benzaldehyde in ethanol in a flask.
-
Reaction Initiation: Add an aqueous solution of potassium hydroxide (KOH, typically 20-50% w/v) dropwise to the mixture at room temperature with constant stirring.[1][9]
-
Reaction Progression: Stir the reaction mixture for 24 hours at room temperature.[4] Alternatively, the reaction time can be shortened by refluxing for 4 hours.[4]
-
Product Isolation: After the reaction is complete, the mixture is poured into cold water and acidified with dilute HCl.
-
Purification: The resulting precipitate is filtered, washed with water, and dried.
-
Recrystallization: The crude chalcone is purified by recrystallization from ethanol or another suitable solvent.
III. Data Presentation: Comparison of Reaction Conditions
The choice of catalyst, solvent, and temperature significantly impacts the yield and purity of the synthesized 2'-hydroxy chalcones.
| Parameter | Condition 1[2][6] | Condition 2[1][4] | Condition 3[10] |
| Catalyst | 40% aq. NaOH | 20% w/v aq. KOH | Not specified |
| Solvent | Isopropyl Alcohol (IPA) | Ethanol | Dimethyl Sulfoxide (DMSO) |
| Temperature | 0°C | Room Temperature or Reflux | Not specified |
| Reaction Time | ~4 hours | 4-24 hours | Reduced reaction time |
| Yield | High (e.g., up to 95.55%)[11] | Moderate to High (e.g., 72% and 50%)[4] | Increased yield |
| Remarks | Optimized for high yield and purity. | A commonly used, versatile method. | Leads to a purer, more easily handled product. |
IV. Reaction Mechanism and Experimental Workflow
The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol condensation followed by dehydration.
Caption: Mechanism of the Claisen-Schmidt condensation.
The overall experimental workflow for the synthesis and characterization of 2'-hydroxy chalcones is as follows:
Caption: Experimental workflow for 2-hydroxy chalcone synthesis.
V. Characterization of 2-Hydroxy Chalcones
The synthesized 2-hydroxy chalcones are typically characterized by various spectroscopic methods and physical constant determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the chalcone, identifying the protons of the α,β-unsaturated system, and the carbon signals of the carbonyl group and aromatic rings.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups, such as the carbonyl (C=O) stretching vibration (typically around 1697 cm⁻¹) and the aromatic C-H stretching.[5]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized chalcone, confirming the molecular formula.[12]
-
Melting Point: The melting point of the purified chalcone is a key indicator of its purity.
VI. Conclusion
The Claisen-Schmidt condensation is a robust and versatile method for the synthesis of 2-hydroxy chalcones. By carefully selecting the catalyst, solvent, and reaction temperature, researchers can optimize the synthesis to achieve high yields of pure products. The protocols and data presented here provide a comprehensive guide for the synthesis and characterization of these medicinally important compounds.
References
- 1. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "A Study of the Synthesis of 2'-Hydroxychalcones" by Edward Hong [scholars.fhsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
Application Notes & Protocols: High-Yield Synthesis of Anthraquinone Analogues
Introduction
Anthraquinones are a class of aromatic organic compounds derived from anthracene. Their core structure is 9,10-dioxoanthracene. This scaffold is prevalent in a vast number of natural products and serves as a crucial pharmacophore in the development of therapeutic agents. Anthraquinone derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. Consequently, the development of efficient and high-yield synthetic methodologies for accessing structurally diverse anthraquinone analogues is of significant interest to researchers in medicinal chemistry and drug discovery.
This document provides detailed protocols for two prominent high-yield synthetic strategies for preparing anthraquinone analogues: the Friedel-Crafts acylation/cyclization and a microwave-assisted synthesis approach. It also includes a summary of quantitative data and visual workflows to facilitate reproducibility.
Method 1: Two-Step Friedel-Crafts Acylation and Cyclization
The Friedel-Crafts reaction is a classic and versatile method for synthesizing anthraquinones. This approach typically involves two main steps: an initial acylation of an aromatic substrate with phthalic anhydride, followed by an acid-catalyzed intramolecular cyclization to form the anthraquinone core. The use of trifluoromethanesulfonic acid (triflic acid) has been shown to be highly effective for the cyclization step, often leading to excellent yields.
Experimental Protocol
Step 1: Friedel-Crafts Acylation
-
To a stirred solution of the substituted benzene (1.0 eq.) and phthalic anhydride (1.0 eq.) in an appropriate solvent (e.g., dichloromethane, 1,2-dichloroethane), add anhydrous aluminum chloride (AlCl₃) (2.2 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid (HCl).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting 2-benzoylbenzoic acid derivative by recrystallization or column chromatography.
Step 2: Intramolecular Cyclization
-
Add the 2-benzoylbenzoic acid derivative (1.0 eq.) obtained from Step 1 to trifluoromethanesulfonic acid (10 eq.) at room temperature.
-
Heat the mixture to 80-90 °C and stir for 1-2 hours.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
The resulting precipitate is the anthraquinone product. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Experimental Workflow: Friedel-Crafts Synthesis
Data Summary: Yields of Substituted Anthraquinones
| Entry | Substituted Benzene | Product (Anthraquinone Analogue) | Overall Yield (%) | Reference |
| 1 | Toluene | 2-Methylanthraquinone | 95 | |
| 2 | Anisole | 1-Methoxyanthraquinone | 88 | |
| 3 | Chlorobenzene | 2-Chloroanthraquinone | 92 | |
| 4 | Naphthalene | Naphthacenequinone | 85 |
Method 2: Microwave-Assisted One-Pot Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. For anthraquinones, a one-pot reaction combining the Diels-Alder cycloaddition of a substituted naphthoquinone with a suitable diene, followed by an in-situ oxidation, provides rapid access to complex analogues. This method significantly reduces reaction times from hours to minutes.
Experimental Protocol
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 1,4-naphthoquinone (1.0 eq.), the corresponding diene (e.g., 2,3-dimethyl-1,3-butadiene) (1.5 eq.), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq.).
-
Add a high-boiling point solvent such as o-dichlorobenzene (3-5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 180 °C for 15-20 minutes. The reaction is typically carried out under air, which serves as the oxidant for the aromatization step.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired anthraquinone analogue.
Experimental Workflow: Microwave-Assisted Synthesis
Data Summary: Yields of Microwave-Assisted Synthesis
| Entry | Diene | Product | Time (min) | Yield (%) |
| 1 | 2,3-Dimethyl-1,3-butadiene | 2,3-Dimethylanthraquinone | 15 | 94 |
| 2 | 1,3-Cyclohexadiene | 1,4-Ethano-9,10-anthraquinone | 20 | 89 |
| 3 | Isoprene | 2-Methylanthraquinone | 15 | 91 |
| 4 | (E)-1-Methoxy-1,3-butadiene | 1-Methoxyanthraquinone | 20 | 85 |
Application: Anthraquinones as Topoisomerase II Inhibitors
Many anthraquinone derivatives, particularly those used in chemotherapy such as Doxorubicin and Mitoxantrone, exert their anticancer effects by targeting DNA topoisomerase II. These drugs intercalate into DNA and stabilize the topoisomerase II-DNA cleavage complex. This action prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which subsequently triggers cell cycle arrest and apoptosis (programmed cell death).
Signaling Pathway: Topoisomerase II Inhibition
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Anthraquinones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anthraquinones are a class of aromatic organic compounds that are of significant interest in drug development due to their diverse biological activities, including anticancer properties.[1] Evaluating the cytotoxic potential of novel anthraquinone derivatives is a critical step in the preclinical drug discovery process. This document provides detailed protocols for assessing the in vitro cytotoxicity of anthraquinones using established colorimetric and fluorescence-based assays. The described methods, including the MTT, LDH, and Annexin V/PI apoptosis assays, offer a comprehensive approach to characterizing the cytotoxic effects of these compounds on various cell lines.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Experimental Protocol
Materials:
-
Anthraquinone compounds
-
Target cancer cell lines (e.g., PC3, HT-29, HeLa, HepG2)[1][4]
-
RPMI 1640 medium (or other suitable cell culture medium)
-
Fetal Calf Serum (FCS)
-
Penicillin/Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1.5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[4]
-
Compound Treatment: Prepare a concentration series of the anthraquinone compounds (e.g., 1.56, 3.13, 6.25, 12.5, 25, 50, 100 µM) in the appropriate cell culture medium.[1] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: After the incubation period, add 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is another common method to quantify cytotoxicity. It is based on the measurement of lactate dehydrogenase (LDH) activity, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[5][6] The amount of LDH released is proportional to the number of lysed cells.
Experimental Protocol
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Anthraquinone compounds
-
Target cell lines
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with various concentrations of anthraquinones as described in the MTT assay protocol (Section 1, steps 1-3). It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).[6][7]
-
Sample Collection: After incubation, carefully transfer the cell culture supernatant to a new 96-well plate.[6]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[6]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental samples relative to the spontaneous and maximum release controls.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
To determine if the observed cytotoxicity is due to apoptosis or necrosis, an Annexin V/PI staining assay followed by flow cytometry can be performed. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[8] Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]
Experimental Protocol
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Anthraquinone compounds
-
Target cell lines
-
6-well plates
-
Flow cytometer
-
Binding Buffer
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁵ cells/well in 6-well plates and treat with desired concentrations of anthraquinones for 48 hours.[4][10]
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[10]
-
Staining: Resuspend the cells in 1x Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[9][10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[10] Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[11]
Data Presentation: Cytotoxicity of Anthraquinone Derivatives
The following table summarizes the cytotoxic activity (IC₅₀ values) of various anthraquinone derivatives against different human cancer cell lines, as reported in the literature.
| Anthraquinone Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione | PC3 (Prostate) | 4.65 | [1] |
| Derivative 37 | DU-145 (Prostate) | 10.2 | [12] |
| Derivative 37 | HT-29 (Colon) | 8.5 | [12] |
| Derivative 31 | PC3 (Prostate) | 7.64 | [12] |
| Derivative 22 | AGS (Gastric) | 4.1 | [12] |
| 1,3-dihydroxy-9,10-anthraquinone derivative (15) | HepG2 (Liver) | 1.23 (ED₅₀) | [12] |
| Xanthopurpurin | MDA-MB-231 (Breast) | 14.65 | [13] |
| Lucidin-ω-methyl ether | MDA-MB-231 (Breast) | 13.03 | [13] |
| 1-nitro-2-acyl anthraquinone-leucine (8a) | HCT116 (Colon) | 17.80 µg/mL | [14][15] |
Signaling Pathway of Anthraquinone-Induced Apoptosis
Several studies suggest that anthraquinones can induce apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK signaling pathway.[14][16] Increased ROS levels can lead to a decrease in the mitochondrial membrane potential, resulting in the release of cytochrome c into the cytoplasm.[14] This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death.[1][16]
Signaling Pathway Diagram
Caption: Anthraquinone-induced apoptosis signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. tiarisbiosciences.com [tiarisbiosciences.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Screening the Antioxidant Activity of Aurones
Introduction
Aurones are a class of flavonoids characterized by a (Z)-2-benzylidenebenzofuran-3(2H)-one structure, which imparts a distinctive golden-yellow color to the flowers in which they are present.[1][2] Over the past two decades, aurones have garnered significant scientific interest due to their wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[2][3][4] Their antioxidant capacity is attributed to their poly-hydroxylated nature, which allows them to quench reactive oxygen species (ROS) primarily by donating a hydrogen atom or a single electron.[1] The accumulation of ROS can lead to oxidative stress, a state implicated in the progression of numerous diseases.[5]
This document provides detailed application notes and experimental protocols for screening the antioxidant activity of aurones. It is intended for researchers, scientists, and drug development professionals working to evaluate the therapeutic potential of these compounds. The most common and reliable in vitro assays—DPPH, ABTS, FRAP, and ORAC—are detailed herein.
General Workflow for Antioxidant Activity Screening
The process of screening aurones for antioxidant activity follows a logical progression from sample preparation to data analysis and interpretation. This workflow ensures that results are reliable and reproducible.
Caption: General workflow for screening the antioxidant activity of aurones.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Application Note
The DPPH assay is one of the most frequently used methods for evaluating antioxidant activity due to its simplicity, speed, and the stability of the DPPH radical.[6][7] The principle is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[7] This reduction of the DPPH radical is visually apparent as the solution's color changes from deep violet to a pale yellow.[7] The change in absorbance is measured spectrophotometrically at approximately 517 nm.[8] This assay is valuable for the initial, rapid screening of aurones and allows for the determination of the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
Caption: Chemical principle of the DPPH radical scavenging assay.
Experimental Protocol
-
Reagent Preparation :
-
Prepare a stock solution of the DPPH radical (e.g., 0.1 mM) in methanol or ethanol. Store this solution in an amber bottle in the dark at 4°C.[8]
-
Prepare a stock solution of the aurone sample in a suitable solvent (e.g., methanol, DMSO).
-
Prepare serial dilutions of the aurone sample to various concentrations (e.g., 1 to 1000 µg/mL).[5]
-
A standard antioxidant, such as Ascorbic Acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure :
-
In a 96-well microplate, add a specific volume of the aurone sample dilutions to the wells (e.g., 100 µL).[9]
-
Add an equal volume of the solvent to a well to serve as the negative control.
-
Initiate the reaction by adding a larger volume of the DPPH working solution (e.g., 100 µL) to all wells.[10]
-
Mix the contents of the wells gently.
-
Incubate the plate in the dark at room temperature for 30 minutes.[5][8]
-
-
Measurement and Calculation :
-
Measure the absorbance of the solution at 517 nm using a microplate reader.[9]
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the aurone sample.[11]
-
-
Plot the % Inhibition against the sample concentrations to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Application Note
The ABTS assay is another widely used method for assessing antioxidant capacity. It measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[12] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate.[13] The resulting radical has a characteristic blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is typically measured at 734 nm.[14] This assay is versatile as it can be used in both aqueous and organic solvents and is effective for both hydrophilic and lipophilic antioxidants.
Caption: Chemical principle of the ABTS radical cation decolorization assay.
Experimental Protocol
-
Reagent Preparation :
-
Prepare a 7 mM ABTS stock solution in water.[15]
-
Prepare a 2.45 mM potassium persulfate stock solution in water.[15]
-
To generate the ABTS•+ radical cation, mix the two stock solutions in equal quantities and allow them to react in the dark at room temperature for 12-16 hours before use.[13]
-
Before the assay, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Prepare stock solutions and serial dilutions of the aurone samples and a standard (e.g., Ascorbic Acid, Trolox).
-
-
Assay Procedure :
-
Measurement and Calculation :
-
Measure the absorbance at 734 nm.[13]
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC50 value from the dose-response curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Application Note
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form.[16] The assay uses a colorless ferric complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which is reduced to a vibrant blue ferrous complex at low pH.[17] The intensity of the blue color, measured by absorbance at 593 nm, is directly proportional to the total reducing power of the antioxidants in the sample.[16] The FRAP assay is simple, fast, and reproducible, making it suitable for high-throughput screening of aurones.
Caption: Chemical principle of the Ferric Reducing Antioxidant Power assay.
Experimental Protocol
-
Reagent Preparation :
-
Acetate Buffer (300 mM, pH 3.6) : Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with acetic acid.
-
TPTZ Solution (10 mM) : Dissolve TPTZ in 40 mM HCl.
-
FeCl₃ Solution (20 mM) : Dissolve ferric chloride hexahydrate in water.
-
FRAP Working Solution : Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[18]
-
Prepare aurone samples and a standard (e.g., FeSO₄ or Trolox) at various concentrations.
-
-
Assay Procedure :
-
Measurement and Calculation :
-
Measure the absorbance at 593 nm.[16]
-
Create a standard curve using the absorbance values of the FeSO₄ or Trolox standards.
-
Calculate the FRAP value of the aurone samples, expressed as µM Fe(II) equivalents or Trolox equivalents, by comparing their absorbance to the standard curve.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Application Note
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[19] The assay uses 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) as a generator of peroxyl radicals upon thermal decomposition.[20] In the absence of an antioxidant, these radicals quench the fluorescence of a probe, typically fluorescein. Antioxidants protect the fluorescein by scavenging the peroxyl radicals, thus preserving the fluorescent signal.[21] The fluorescence decay is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[22] Results are typically expressed as Trolox equivalents.
Experimental Protocol
-
Reagent Preparation :
-
Fluorescein Solution : Prepare a stock solution (e.g., 4 µM) in 75 mM phosphate buffer (pH 7.4). Dilute immediately before use to a working concentration.[21]
-
AAPH Solution : Prepare a fresh solution of AAPH (e.g., 153 mM) in 75 mM phosphate buffer.[19]
-
Prepare aurone samples and a Trolox standard curve (e.g., 12.5 to 200 µM) in 75 mM phosphate buffer.[19]
-
-
Assay Procedure (using a 96-well black microplate):
-
Add 25 µL of the diluted aurone sample or Trolox standard to the wells.[22]
-
Add 150 µL of the fluorescein working solution to all wells.[22]
-
Mix and pre-incubate the plate at 37°C for 30 minutes in the plate reader.[19][22]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells using an automated dispenser in the plate reader.[22]
-
-
Measurement and Calculation :
-
Immediately begin monitoring the fluorescence kinetically at 37°C. Take readings every 1-2 minutes for approximately 60-120 minutes. Use an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[19][23]
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the Net AUC for each sample by subtracting the AUC of the blank.
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the aurone samples in µM Trolox Equivalents (TE) from the standard curve.[22]
-
Quantitative Data Summary
The antioxidant activities of several synthesized aurone derivatives were evaluated using DPPH and ABTS assays. The results, expressed as IC50 values, are summarized below. Ascorbic acid was used as the positive control.
| Compound ID | Aurone Derivative | DPPH IC50 (µg/mL)[5] | ABTS IC50 (µg/mL)[5] |
| ArA | Derivative A | Moderate Response | Poor Response |
| ArB | Derivative B | 13 ± 2 | Poor Response |
| ArC | Derivative C | 8 ± 2 | 12 ± 2 |
| ArD | Derivative D | 12 ± 2 | 16 ± 3 |
| ArE | Derivative E | Moderate Response | 18 ± 2 |
| Standard | Ascorbic Acid | 5 ± 1 | 4 ± 2 |
| Note: Lower IC50 values indicate higher antioxidant activity. |
Antioxidant Signaling Pathways
Beyond direct radical scavenging, antioxidants like aurones can exert protective effects by modulating cellular signaling pathways that enhance endogenous antioxidant defenses.[5] A key pathway involves the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which regulates the expression of antioxidant and detoxifying enzymes.[24]
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Activities of Aurones: A Brief Summary | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. iomcworld.com [iomcworld.com]
- 12. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. researchgate.net [researchgate.net]
- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. activeconceptsllc.com [activeconceptsllc.com]
- 20. mdpi.com [mdpi.com]
- 21. agilent.com [agilent.com]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. kamiyabiomedical.com [kamiyabiomedical.com]
- 24. Antioxidants and oxidants regulated signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Aurones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurones are a class of flavonoids characterized by a (Z)-2-benzylidenebenzofuran-3(2H)-one scaffold, which contributes to the vibrant yellow color of many flowers.[1] Beyond their role as natural pigments, synthetic aurone derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][3][4] The therapeutic potential of these compounds is often dependent on their purity, making efficient purification a critical step in their synthesis and development.
This application note provides a detailed protocol for the purification of synthetic aurone compounds using preparative High-Performance Liquid Chromatography (HPLC), a robust technique for isolating compounds with high purity.[1] We will also discuss analytical HPLC for purity assessment and common spectroscopic techniques for characterization.
Analytical and Preparative HPLC: A Workflow
A typical workflow for the purification and analysis of synthetic aurones involves an initial analytical HPLC assessment of the crude synthetic mixture, followed by preparative HPLC to isolate the target compound, and concluding with an analytical HPLC purity check of the collected fractions.
Experimental Protocols
Analytical HPLC for Purity Assessment of Crude Synthetic Aurone
This protocol is designed to assess the purity of the crude synthetic aurone and to optimize the separation conditions for preparative HPLC.
Instrumentation and Materials:
-
HPLC System: A standard analytical HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for flavonoid analysis.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Sample Preparation: Dissolve a small amount of the crude synthetic aurone in methanol or DMSO to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 390-430 nm (characteristic absorption range for aurones)[2] |
| Injection Volume | 10 µL |
Preparative HPLC for Purification of Synthetic Aurone
This protocol is for the large-scale purification of the target synthetic aurone. The conditions are scaled up from the analytical method.
Instrumentation and Materials:
-
HPLC System: A preparative HPLC system with a high-pressure gradient pump, a UV-Vis detector with a preparative flow cell, and a fraction collector.
-
Column: A reversed-phase C18 column with a larger diameter (e.g., 20 x 250 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Sample Preparation: Dissolve the crude synthetic aurone in a minimal amount of DMSO or a suitable solvent and dilute with the initial mobile phase composition. The concentration will depend on the column loading capacity.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 20 x 250 mm, 10 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Optimized based on the analytical run. A common starting point is a linear gradient from 30% to 70% B over 30 minutes. |
| Flow Rate | 15-20 mL/min (adjust based on column dimensions and pressure limits) |
| Column Temperature | Ambient |
| Detection | UV at 390-430 nm |
| Injection Volume | Dependent on sample concentration and column capacity (typically 1-5 mL) |
Fraction Collection: Collect fractions corresponding to the main peak of the target aurone. Combine the pure fractions, and remove the solvent using a rotary evaporator or lyophilizer.
Purity Confirmation of Purified Aurone
Use the analytical HPLC protocol described in section 1 to assess the purity of the collected and dried fractions. A single, sharp peak should be observed at the expected retention time. Purity is typically determined by the peak area percentage.
Characterization of Purified Aurones
After purification, the identity and structure of the synthetic aurone should be confirmed using standard analytical techniques.[5]
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Chemical shifts and coupling constants consistent with the proposed structure of the synthetic aurone. |
| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the calculated mass of the synthetic aurone. |
| UV-Vis Spectroscopy | Confirmation of the aurone chromophore. | An absorption maximum in the range of 390-430 nm.[2] |
| Infrared (IR) Spectroscopy | Identification of key functional groups. | Characteristic peaks for functional groups such as C=O, C=C, and aromatic rings.[5] |
Biological Activity and Signaling Pathways
Aurones exert their biological effects by modulating various cellular signaling pathways. For instance, some aurones have demonstrated anti-inflammatory activity by inhibiting the NF-κB signaling pathway and activating the Nrf2/HO-1 pathway.[4]
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the successful purification of synthetic aurone compounds using HPLC. Proper purification is essential for obtaining accurate data in subsequent biological assays and for the overall advancement of aurone-based drug discovery and development programs. The combination of analytical and preparative HPLC, followed by rigorous characterization, ensures the high purity and structural integrity of the target compounds.
References
- 1. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytopharmajournal.com [phytopharmajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
Application Notes: Advanced NMR Characterization of Novel Anthraquinone Derivatives
Introduction
Anthraquinones are a large class of aromatic compounds based on the 9,10-anthraquinone skeleton. They are widely found in nature and have been extensively studied for their diverse pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties[1][2]. The development of novel anthraquinone derivatives for therapeutic applications requires precise and unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structure elucidation of these molecules, providing detailed insights into their constitution, configuration, and conformation[3]. This document provides detailed application notes and protocols for the NMR characterization of novel anthraquinone derivatives.
1. Application of 1D and 2D NMR Techniques
The structural framework of novel anthraquinone derivatives can be comprehensively elucidated using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
-
¹H NMR (Proton NMR): This is the starting point for structural analysis. It provides information on the number of different types of protons, their chemical environment, and their multiplicity (splitting patterns), which reveals adjacent proton relationships. For anthraquinones, the aromatic region (typically δ 6.5-8.5 ppm) is of key interest. The presence of downfield-shifted hydroxyl protons (δ 12.0-13.0 ppm) can suggest intramolecular hydrogen bonding with the quinone carbonyls[4].
-
¹³C NMR (Carbon NMR): This technique reveals the number of chemically non-equivalent carbon atoms. The characteristic signals for the two carbonyl carbons (C-9 and C-10) in the anthraquinone core typically appear in the highly deshielded region of the spectrum (δ 180-195 ppm)[4][5]. The precise chemical shift can indicate whether the carbonyls are hydrogen-bonded[4].
-
2D COSY (Correlation Spectroscopy): COSY is used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms (²JHH or ³JHH coupling). This is crucial for tracing out proton networks within the substituted aromatic rings and any attached side chains[6][7].
-
2D HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. They are essential for assigning the carbon signals based on the already assigned proton signals, or vice versa[8][9].
-
2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful experiments for elucidating the carbon skeleton of a novel compound. It detects longer-range correlations (typically 2-4 bonds) between protons and carbons. This allows for the connection of different structural fragments, for example, linking a substituent to the anthraquinone core or connecting different aromatic rings[3][6][7].
-
2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, even if they are not directly coupled through bonds. This is critical for determining the relative stereochemistry and conformation of the molecule[6][9].
2. Quantitative NMR (qNMR)
Beyond structural elucidation, NMR can be used for quantitative analysis. Quantitative ¹H NMR (qNMR) is a robust and validated method for determining the concentration or purity of anthraquinone derivatives without the need for identical reference standards for each analyte[10][11][12]. The signal area in a properly acquired ¹H NMR spectrum is directly proportional to the number of nuclei giving rise to that signal[12][13]. By comparing the integral of a known analyte signal to that of a certified internal standard with a known concentration, the absolute quantity of the analyte can be determined.
Data Presentation
Quantitative data from NMR experiments should be presented clearly for comparison and interpretation. The following table provides typical chemical shift ranges for protons and carbons in the anthraquinone skeleton.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| H-1 / H-8 | 7.5 - 8.3 | 115 - 135 | Peri positions, highly influenced by substituents on adjacent rings. |
| H-2 / H-7 | 7.2 - 7.8 | 120 - 140 | Often show ortho and meta coupling. |
| H-3 / H-6 | 7.2 - 7.8 | 120 - 140 | |
| H-4 / H-5 | 7.5 - 8.3 | 115 - 135 | Peri positions, similar to H-1/H-8. |
| OH (phenolic) | 9.0 - 11.0 | - | Broad signal, exchangeable with D₂O. |
| OH (chelated) | 12.0 - 14.0 | - | Sharper signal due to intramolecular H-bonding with C=O[4]. |
| OMe | 3.8 - 4.1 | 55 - 65 | Characteristic singlet for methoxy groups. |
| C-9 / C-10 | - | 180 - 195 | Carbonyl carbons. Shifts >185 ppm often indicate H-bonding[4]. |
| C-4a / C-9a | - | 130 - 135 | Bridgehead carbons. |
| C-8a / C-10a | - | 130 - 135 | Bridgehead carbons. |
Note: These are general ranges and can vary significantly based on substitution patterns and the solvent used.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
This protocol outlines the basic steps for preparing a sample of a novel anthraquinone derivative for NMR analysis.
-
Determine Sample Amount:
-
Select Deuterated Solvent:
-
Sample Dissolution:
-
Place the accurately weighed sample in a clean, dry vial.
-
Add the appropriate volume of deuterated solvent, typically 0.6-0.7 mL for a standard 5 mm NMR tube[14].
-
Vortex or gently warm the vial to ensure complete dissolution. It is crucial that no solid particles remain, as this will degrade the quality of the NMR spectrum[14].
-
-
Transfer to NMR Tube:
-
Using a Pasteur pipette, transfer the solution into a clean, high-quality NMR tube.
-
Ensure the liquid height in the tube is sufficient to cover the NMR coil (typically around 4-5 cm).
-
-
Internal Standard (Optional):
Protocol 2: Standard NMR Data Acquisition
This protocol provides a general workflow for acquiring a standard set of 1D and 2D NMR spectra for structure elucidation.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical lineshape for the solvent peak. Poor shimming results in broad spectral lines[14].
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum. A sufficient number of scans (e.g., 8-16) should be used to achieve a good signal-to-noise ratio.
-
-
¹³C NMR and DEPT Acquisition:
-
Acquire a broadband proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time.
-
Run DEPT-135 and/or DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D COSY Acquisition:
-
Set up and run a standard gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H correlations.
-
-
2D HSQC/HMQC Acquisition:
-
Run a gradient-selected HSQC (gHSQC) or HMQC experiment to determine one-bond ¹H-¹³C correlations.
-
-
2D HMBC Acquisition:
-
Run a gradient-selected HMBC (gHMBC) experiment. Optimize the long-range coupling delay (e.g., to 8-10 Hz) to observe two- and three-bond correlations.
-
-
2D NOESY/ROESY Acquisition (if needed):
-
If stereochemical information is required, run a NOESY or ROESY experiment. The mixing time should be optimized based on the size of the molecule.
-
Visualization of Workflows
The following diagrams illustrate the logical workflow for the characterization of novel anthraquinone derivatives.
Caption: Workflow for NMR characterization of novel anthraquinone derivatives.
Caption: Logical integration of different NMR experiments for structure elucidation.
References
- 1. Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 7. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 8. mdpi.com [mdpi.com]
- 9. Structure elucidation and NMR assignments for three anthraquinone derivatives from the marine fungus Fusarium sp. (No. ZH-210) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. emerypharma.com [emerypharma.com]
- 13. frontiersin.org [frontiersin.org]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. tsijournals.com [tsijournals.com]
Green Synthesis of Aurones: A Guide to Eco-Friendly Methodologies
Application Notes & Protocols for Researchers in Drug Discovery and Organic Synthesis
The synthesis of aurones, a class of flavonoids known for their vibrant yellow color and diverse biological activities, has traditionally relied on methods that often involve hazardous reagents and solvents.[1][2][3] The growing emphasis on sustainable chemistry has spurred the development of green synthetic routes that minimize environmental impact while maintaining high efficiency.[2] These eco-friendly approaches, including solvent-free reactions, microwave-assisted synthesis, and ultrasound-promoted reactions, offer significant advantages in terms of reduced reaction times, lower energy consumption, and the use of benign solvents.[1][4][5] This document provides detailed application notes and experimental protocols for the green synthesis of aurone compounds, tailored for researchers, scientists, and professionals in drug development.
I. Overview of Green Synthetic Strategies
Several innovative and environmentally benign methods have been successfully employed for the synthesis of aurones. These strategies primarily focus on the principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and auxiliaries. Key green methods for aurone synthesis include:
-
Solvent-Free Synthesis (Mechanochemistry): This approach involves the grinding of reactants in the absence of a solvent, often with a solid support or catalyst.[6][7][8] This method is highly efficient, reduces waste, and simplifies product isolation.[6][8]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating.[1][9][10]
-
Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasonic irradiation provides an alternative energy source that can enhance reaction rates and yields through acoustic cavitation.[4][11][12][13]
-
Reactions in Green Solvents: Utilizing environmentally friendly solvents like water or ethanol, or employing deep eutectic solvents (DES), can significantly reduce the environmental footprint of the synthesis.[14][15]
-
Enzymatic Synthesis: Biocatalysis offers a highly specific and mild route to aurone synthesis, mimicking the natural biosynthetic pathways.[16][17][18]
II. Comparative Data of Green Synthesis Methods
The following tables summarize quantitative data from various green synthesis protocols for aurones, allowing for a direct comparison of their efficiencies.
Table 1: Solvent-Free Synthesis of Aurones via Grinding
| Starting Materials | Catalyst/Support | Reaction Time | Yield (%) | Reference |
| 2-Hydroxyphenacylchloride and Aryl Aldehydes | Activated Barium Hydroxide | 5 minutes | 85-95 | [6][8] |
| Benzofuran-3(2H)-one and Aldehydes | Alumina or Alumina-Potassium Fluoride | 2-10 minutes | 60-95 | [5] |
Table 2: Microwave-Assisted Synthesis of Aurones
| Starting Materials | Solvent/Catalyst | Power (W) | Time (min) | Yield (%) | Reference |
| 3-Bromochromone, 1-Benzylpiperazine, Potassium t-butoxide | DMF | 120 | 10 | High | [1] |
| Benzofuran-3(2H)-one and Aldehydes | Deep Eutectic Solvent (Choline chloride/Urea) | Variable | 30 | 17-96 | [9] |
| N-(Un)substituted quinolone-3-carbaldehydes and Benzofuran-3(2H)-ones | Ethanol / 10 mol% NaOH | Variable | 2-5 | High | [19] |
Table 3: Ultrasound-Assisted Synthesis of Aurones
| Starting Materials | Catalyst/Solvent | Time (min) | Yield (%) | Reference |
| 1-(2'-Hydroxyphenyl)-3-phenylpropenones (Chalcones) | Copper Acetate/Ethanol | 5 | 75-88 | [4][11] |
| Benzofuran-3(2H)-one and Aryl Aldehydes | EDDA/Acetonitrile | 60-300 | 58-90 | [12] |
Table 4: Aurone Synthesis in Green Solvents
| Starting Materials | Solvent | Catalyst/Conditions | Reaction Time (h) | Yield (%) | Reference |
| Benzofuranone and Aromatic Aldehyde | Water | Catalyst-free, reflux | 1-3 | 80-95 | [14][15] |
| 2'-Hydroxychalcones | Ethanol | KOH | 2-5 | High | [1] |
III. Experimental Protocols
This section provides detailed, step-by-step protocols for key green synthesis methods.
Protocol 1: Solvent-Free Synthesis of Aurones by Grinding
This protocol is based on the one-pot synthesis from 2-hydroxyphenacylchloride and aryl aldehydes using activated barium hydroxide.[6][8]
Materials:
-
Substituted 2-hydroxyphenacylchloride (1 mmol)
-
Aryl aldehyde (1.1 mmol)
-
Activated Barium Hydroxide (Ba(OH)₂·8H₂O, heated at 120°C for 2h) (2.5 mmol)
-
Mortar and pestle
-
Ice-cold water
-
Dilute HCl
-
Ethanol for recrystallization
Procedure:
-
In a mortar, add the substituted 2-hydroxyphenacylchloride (1 mmol), aryl aldehyde (1.1 mmol), and activated barium hydroxide (2.5 mmol).
-
Grind the mixture vigorously with a pestle for 5-10 minutes at room temperature. The reaction progress can be monitored by a color change of the reaction mixture.
-
After completion of the reaction (as indicated by TLC), add ice-cold water to the reaction mixture.
-
Acidify the mixture with dilute HCl to precipitate the crude aurone.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure aurone.
Protocol 2: Microwave-Assisted Synthesis of Aurones in a Deep Eutectic Solvent
This protocol describes the synthesis of aurones from benzofuran-3(2H)-one and aldehydes using a deep eutectic solvent under microwave irradiation.[9]
Materials:
-
Benzofuran-3(2H)-one (1 mmol)
-
Aldehyde (1.2 mmol)
-
Choline chloride
-
Urea
-
Microwave reactor
-
Water
-
Ethyl acetate for extraction
Procedure:
-
Prepare the deep eutectic solvent (DES) by mixing choline chloride and urea in a 1:2 molar ratio and heating gently until a clear, homogeneous liquid is formed.
-
In a microwave-safe reaction vessel, add benzofuran-3(2H)-one (1 mmol), the corresponding aldehyde (1.2 mmol), and the prepared DES (2 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 80-100 °C) for 30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aurone.
-
Purify the crude product by column chromatography if necessary.
Protocol 3: Ultrasound-Assisted Synthesis of Aurones from Chalcones
This protocol details the oxidative cyclization of 2'-hydroxychalcones to aurones using copper acetate under ultrasonic irradiation.[4][11]
Materials:
-
1-(2'-Hydroxyphenyl)-3-phenylpropenone (Chalcone) (1 mmol)
-
Copper (II) acetate (Cu(OAc)₂) (1 mmol)
-
Ethanol (10 mL)
-
Ultrasonic bath
-
Water
-
Dilute HCl
Procedure:
-
In a flask, dissolve the 1-(2'-hydroxyphenyl)-3-phenylpropenone (1 mmol) and copper (II) acetate (1 mmol) in ethanol (10 mL).
-
Place the flask in an ultrasonic bath and irradiate the mixture at room temperature for 5-10 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify with dilute HCl to precipitate the aurone.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
IV. Signaling Pathways and Logical Relationships
While the synthesis of aurone compounds does not directly involve biological signaling pathways, the rationale for their synthesis is often driven by their potential to modulate such pathways in various diseases.[1][2][18] For instance, aurones have been investigated for their anticancer, anti-inflammatory, and antioxidant properties. The diagram below illustrates the logical relationship between the green synthesis of aurones and their potential therapeutic applications.
V. Conclusion
The adoption of green chemistry principles in the synthesis of aurones offers a sustainable and efficient alternative to traditional methods. The protocols outlined in this document provide a practical guide for researchers to implement these eco-friendly techniques in their laboratories. By leveraging solvent-free conditions, microwave and ultrasound irradiation, and green solvents, the synthesis of aurone libraries for drug discovery and other applications can be achieved with minimal environmental impact, aligning with the goals of modern chemical research.
References
- 1. ijpab.com [ijpab.com]
- 2. mdpi.com [mdpi.com]
- 3. A Review of the Various Synthetic Approaches to Access Aurone Derivatives and their Biological Activities | Bentham Science [benthamscience.com]
- 4. Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones | French-Ukrainian Journal of Chemistry [kyivtoulouse.knu.ua]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Item - An improved one-pot and eco-friendly synthesis of aurones under solvent-free conditions - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 11. researchgate.net [researchgate.net]
- 12. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]
- 13. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Enzymatic formation of aurones in the extracts of yellow snapdragon flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enzymology of aurone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aurones: A Golden Resource for Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Anthraquinone Cytotoxicity using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anthraquinones are a class of aromatic organic compounds derived from anthracene, which are abundant in nature, particularly in plants and fungi.[1] Many anthraquinone derivatives have demonstrated significant biological activities, including laxative, anti-inflammatory, and antimicrobial effects.[1] Of particular interest to drug development professionals is their potential as anticancer agents.[2][3] Several studies have shown that anthraquinones can induce cell cycle arrest, apoptosis, and inhibit metastasis in various cancer cell lines.[2]
A critical step in evaluating the anticancer potential of novel anthraquinone compounds is to determine their cytotoxicity against cancer cells. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a widely used, reliable, and convenient colorimetric method for this purpose.[4][5] It provides a quantitative measure of cell viability and metabolic activity, allowing for the determination of key parameters like the half-maximal inhibitory concentration (IC50).[4]
This document provides a detailed protocol for using the MTT assay to assess anthraquinone cytotoxicity, guidelines for data analysis, and an overview of the cellular pathways often implicated in anthraquinone-induced cell death.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[5] This reduction is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active, viable cells.[4] The amount of formazan produced is directly proportional to the number of living cells.[6] The insoluble crystals are then dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), and the absorbance of the resulting colored solution is measured spectrophotometrically, typically between 550 and 600 nm.[5] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and thus, cytotoxicity of the compound.
Experimental Protocol: MTT Assay for Anthraquinone Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of anthraquinone derivatives on adherent cancer cell lines.
Materials and Reagents
-
Anthraquinone compound(s) of interest
-
Appropriate cancer cell line(s) (e.g., MCF-7, MDA-MB-231, HCT116)[1][7]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS. Store protected from light at -20°C.
-
Solubilization solution: Dimethyl Sulfoxide (DMSO)[8]
-
Sterile 96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Caption: Workflow for assessing anthraquinone cytotoxicity using the MTT assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Culture cells to ~80% confluency. Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 1 x 10^5 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 1 x 10^4 cells/well).[9]
-
Include wells with medium only to serve as blanks.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.[10]
-
-
Compound Treatment:
-
Prepare a stock solution of the anthraquinone compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the anthraquinone compound.
-
Include "untreated control" wells (medium only) and "vehicle control" wells (medium with the same final concentration of DMSO as the treated wells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration of ~0.5 mg/mL).[5]
-
Incubate the plate for another 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Presentation
Calculation of Cell Viability
The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Determination of IC50
The IC50 value is the concentration of the compound that inhibits 50% of cell viability. It is a standard measure of a compound's cytotoxicity.
-
Plot a dose-response curve with the compound concentration on the x-axis (often on a logarithmic scale) and the corresponding % cell viability on the y-axis.
-
The IC50 value can be determined from this curve by identifying the concentration that corresponds to 50% cell viability. Specialized software like GraphPad Prism can be used for non-linear regression analysis to accurately calculate the IC50.[12][13]
Data Presentation
Quantitative data, such as IC50 values, should be summarized in a clear and structured table for easy comparison of the cytotoxic effects of different compounds across various cell lines.
Table 1: Cytotoxicity (IC50) of Anthraquinone Derivatives on Various Cell Lines. [1]
| Compound | Cell Line | Cell Type | IC50 (µM) ± SD |
| Compound 4 (Xanthopurpurin) | SK-MEL-5 | Human Melanoma | >30 |
| B16F10 | Murine Melanoma | >30 | |
| MCF7 | Human Breast Adenocarcinoma | 15.75 ± 1.00 | |
| MDA-MB-231 | Human Breast Adenocarcinoma | 14.65 ± 1.45 | |
| MDCK | Normal Kidney Epithelial | 67.89 ± 1.02 | |
| Compound 5 (Lucidin-ω-methyl ether) | SK-MEL-5 | Human Melanoma | >30 |
| B16F10 | Murine Melanoma | 42.79 ± 1.32 | |
| MCF7 | Human Breast Adenocarcinoma | 24.10 ± 1.06 | |
| MDA-MB-231 | Human Breast Adenocarcinoma | 13.03 ± 0.33 | |
| MDCK | Normal Kidney Epithelial | 79.01 ± 0.03 |
Data adapted from a study on anthraquinone derivatives isolated from Rubia philippinensis.[1] Compounds with IC50 values below 30 µM are often considered promising for further development.[1]
Signaling Pathways in Anthraquinone Cytotoxicity
Understanding the mechanism of action is crucial for drug development. Anthraquinones have been shown to induce cytotoxicity through various signaling pathways, often leading to apoptosis (programmed cell death) or autophagy.
ROS-Mediated JNK Pathway
Many anthraquinone compounds induce the generation of Reactive Oxygen Species (ROS) within cancer cells.[7] Excessive ROS can lead to oxidative stress, which in turn activates stress-related signaling cascades like the c-Jun N-terminal kinase (JNK) pathway. Activated JNK can phosphorylate proteins in the Bcl-2 family, disrupting mitochondrial function and initiating the caspase cascade, ultimately leading to apoptosis.[3][7]
Caption: ROS/JNK signaling pathway in anthraquinone-induced apoptosis.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell survival, proliferation, and growth. Its aberrant activation is common in many cancers. Some anthraquinone derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[14] Inhibition of PI3K, AKT, or mTOR can suppress survival signals and induce apoptosis and/or autophagy, another form of programmed cell death.[14]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by anthraquinones.
Considerations and Troubleshooting
-
Compound Solubility: Ensure the anthraquinone is fully dissolved in the stock solution (DMSO) before diluting in culture medium to avoid precipitation.
-
Compound Interference: Some compounds, particularly brightly colored ones, can interfere with the absorbance reading.[15][16] It is essential to run parallel controls with the compound in cell-free medium to check for any direct reaction with MTT or inherent absorbance at 570 nm.
-
Cell Density: The optimal cell seeding density should be determined for each cell line to ensure that cells are in the logarithmic growth phase throughout the experiment and that the absorbance values fall within the linear range of the assay.
-
DMSO Toxicity: The final concentration of the vehicle (DMSO) should be kept constant across all wells and at a level that does not affect cell viability.[15] A vehicle control is mandatory.
-
Incubation Times: Both the drug treatment time and the MTT incubation time can be optimized. A 2-4 hour MTT incubation is usually sufficient; longer times may lead to exhaustion of the substrate.
References
- 1. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Characterization and Anticancer Activity of a New Anthraquinone from Senna velutina (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05686G [pubs.rsc.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anticancer Activity of Anthraquinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental evaluation of the anticancer properties of anthraquinone compounds. The protocols detailed below are foundational for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression, key mechanisms through which many anthraquinones exert their therapeutic effects.
Overview of Anthraquinone Anticancer Activity
Anthraquinones are a class of aromatic organic compounds that form the core structure of several clinically important anticancer drugs, including doxorubicin and mitoxantrone.[1] Their planar structure allows them to intercalate with DNA, leading to the inhibition of DNA replication and transcription.[1] Furthermore, many anthraquinone derivatives are known to generate reactive oxygen species (ROS), which can induce cellular damage and trigger programmed cell death.[2] Key mechanisms of their anticancer action include the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cell proliferation.[1][2]
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3]
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the anthraquinone compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or isopropanol) to each well.[3]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the anthraquinone compound at the desired concentrations for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[5]
Protocol:
-
Cell Treatment and Fixation:
-
Treat cells with the anthraquinone compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry.
-
Use a low flow rate to obtain better resolution of the DNA content peaks.
-
The data is typically displayed as a histogram of cell count versus fluorescence intensity. The percentages of cells in each phase of the cell cycle can be quantified using cell cycle analysis software.
-
Western Blotting for Apoptosis and Cell Cycle-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
Key Protein Targets:
-
Apoptosis:
-
Cell Cycle:
Protocol:
-
Protein Extraction:
-
Treat cells with the anthraquinone compound, harvest, and wash with PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Data Presentation
Cytotoxicity of Anthraquinones on Cancer Cell Lines
| Anthraquinone Derivative | Cancer Cell Line | IC₅₀ (µM) | Exposure Time (h) | Reference |
| Doxorubicin | K562 (Leukemia) | ~0.2 | 72 | [13] |
| Doxorubicin | MelJuSo (Melanoma) | ~0.1 | 72 | [13] |
| Doxorubicin | U2OS (Osteosarcoma) | ~0.1 | 72 | [13] |
| Anthraquinone Derivative 37 | DU-145 (Prostate) | 10.2 | Not Specified | [14] |
| Anthraquinone Derivative 37 | HT-29 (Colon) | 8.5 | Not Specified | [14] |
| PCON6 | H520 (Lung) | 7.8 | Not Specified | [14] |
| PCON6 | MCF-7 (Breast) | 10.2 | Not Specified | [14] |
Anthraquinone-Induced Apoptosis in Cancer Cells
| Anthraquinone Compound | Cell Line | Concentration (µg/mL) | Treatment Time (h) | % Apoptotic Cells (Early + Late) | Reference |
| Compound 8a | HCT116 | 10 | 24 | 11.24 | [2] |
| Compound 8a | HCT116 | 20 | 24 | 18.97 | [2] |
| Compound 8a | HCT116 | 40 | 24 | 26.94 | [2] |
| Doxorubicin | MOLM-13 | 0.5 µM | 48 | ~30% | [15] |
| Doxorubicin | MOLM-13 | 1.0 µM | 48 | ~45% | [15] |
Anthraquinone-Induced Cell Cycle Arrest in Cancer Cells
| Anthraquinone Compound | Cell Line | Concentration | Treatment Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| Physcion | MDA-MB-231 | 20 µM | 24 | 65.2 | 20.1 | 14.7 | [16] |
| Physcion | MDA-MB-231 | 40 µM | 24 | 72.8 | 15.3 | 11.9 | [16] |
| Dioscoreanone (DN) | A549 | 15 µM | 48 | 35.1 | 18.2 | 46.7 | [16] |
| Dioscoreanone (DN) | A549 | 30 µM | 48 | 30.5 | 15.6 | 53.9 | [16] |
Visualization of Experimental Workflows and Signaling Pathways
Caption: Experimental workflow for evaluating anthraquinone anticancer activity.
Caption: Anthraquinone-induced intrinsic apoptosis signaling pathway.
Caption: Anthraquinone-induced cell cycle arrest signaling pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jag.journalagent.com [jag.journalagent.com]
- 6. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. embopress.org [embopress.org]
- 9. p53-mediated G1 arrest requires the induction of both p21 and Killin in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apigenin induces cell cycle arrest and p21/WAF1 expression in a p53-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl‑2 in acute myeloid leukaemia MOLM‑13 cells with reduced Beclin 1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in aurone synthesis
Welcome to the technical support center for aurone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during the synthesis of aurones.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My aurone synthesis reaction has a very low yield. What are the common causes?
A: Low yields in aurone synthesis can stem from several factors ranging from reaction conditions to the nature of your starting materials. The most common culprits include:
-
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, solvent, or base/catalyst can significantly hinder the reaction.
-
Steric Hindrance: The substitution pattern on your benzofuranone or aldehyde can sterically block the reaction from proceeding efficiently. Generally, para-substituted reactants yield better results than ortho- or meta-substituted ones due to reduced steric clash.[1]
-
Electronic Effects: The electronic properties of substituents on the aromatic rings play a crucial role. Strong electron-withdrawing groups (like a nitro group) on the aldehyde can sometimes lead to lower yields.[1] Conversely, in some palladium-catalyzed syntheses, electron-withdrawing groups are necessary to favor aurone formation over competing isoflavone products.[2]
-
Side Reactions and By-product Formation: Depending on the synthetic route, competing reactions can consume starting materials and reduce the yield of the desired aurone. For instance, the formation of isoflavones is a known competing pathway in certain cyclization reactions of chalcones.[2]
-
Poor Starting Material Quality: Impurities in your benzofuranone or aldehyde starting materials can interfere with the reaction.
-
Product Loss During Purification: Aurones can be lost during work-up and purification steps, especially during column chromatography on silica gel, which can lead to poor material recovery.[3]
Q2: How do I know if my low yield is due to electronic or steric effects from my substrates?
A: A systematic analysis of your substrate's structure and a comparison with established literature can provide significant clues.
-
Analyze Your Substrates:
-
Steric Effects: Examine the groups near the reaction center. Bulky groups at the ortho positions of the aldehyde or on the benzofuranone ring can impede the approach of the reactants. Para-substituted (Z)-aurones generally produce higher yields than their ortho- and meta-substituted counterparts.[1]
-
Electronic Effects: Consider the electron-donating or electron-withdrawing nature of your substituents. For many condensation reactions, electron-donating groups on the aldehyde can enhance reactivity and yield slightly better results.[1] However, for specific catalytic cycles, the requirements may be different.[2]
-
-
Troubleshooting Steps:
-
Literature Review: Search for publications that use substrates with similar substitution patterns to yours to see if low yields are a known issue.
-
Run a Control Reaction: Use a simple, unhindered aldehyde (like benzaldehyde) with your benzofuranone to see if the yield improves. This can help isolate the problem to the specific aldehyde you are using.
-
Modify Reaction Conditions: For sterically hindered substrates, increasing the reaction temperature or using a stronger base might help overcome the activation energy barrier.
-
The following table summarizes the general impact of substituent patterns on reaction yield based on literature observations.
| Substituent Position (on Aldehyde) | Substituent Type | Typical Impact on Yield | Rationale | Citation |
| Para | Electron-donating or withdrawing | Generally Higher Yield | Less steric hindrance allows for easier approach to the reaction center. | [1] |
| Meta | Electron-donating or withdrawing | Moderate to Low Yield | Increased steric hindrance compared to para-isomers. | [1] |
| Ortho | Electron-donating or withdrawing | Generally Lower Yield | Significant steric hindrance impedes the reaction. | [1] |
| Para | Strong Electron-Withdrawing (e.g., -NO₂) | Potentially Low Yield | Can deactivate the substrate in certain reaction types. | [1] |
| Para | Electron-Donating (e.g., -OCH₃, -OH) | Generally Favorable Yields | Can activate the substrate for electrophilic attack. | [1][2] |
Q3: I see multiple spots on my TLC plate after the reaction, suggesting by-products. How can I minimize them?
A: The formation of multiple by-products indicates that side reactions are occurring. Optimizing reaction selectivity is key.
-
Possible By-products: Flavones, isoflavones, or products from self-condensation of the starting materials.[2]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing by-products.
-
Experimental Adjustments:
-
Lower the Temperature: Many side reactions have a higher activation energy than the desired reaction. Running the reaction at a lower temperature may improve selectivity.
-
Change the Base/Catalyst: The choice of base is critical. A very strong base might promote undesired enolization or condensation reactions. Consider screening milder bases (e.g., K₂CO₃ vs. KOH).
-
Protecting Groups: If your substrates have multiple reactive sites (e.g., multiple hydroxyl groups), consider using protecting groups to prevent unwanted side reactions.
-
Q4: My crude product looks clean, but I lose a significant amount during column chromatography. What are some alternative purification strategies?
A: Product loss during silica gel chromatography is a known issue that can drastically lower your final isolated yield.[3]
-
Scavenging Method (Chromatography-Free): This approach is particularly useful for Knoevenagel-type condensations. The strategy involves using an excess of the aldehyde to ensure the complete conversion of the benzofuranone. After the reaction is complete, a "scavenger" molecule is added to react specifically with the excess, unreacted aldehyde, allowing for its easy removal via a simple extraction.[3]
-
Recrystallization: If your aurone product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification, often yielding very pure material with less loss than chromatography.
Experimental Protocols
Protocol 1: General Aurone Synthesis via Knoevenagel Condensation with Scavenger Purification
This protocol is adapted from a method designed to avoid chromatography by using a scavenger to remove excess aldehyde.[3]
-
Reaction Setup:
-
In a dry vial, combine the benzofuranone (0.2 mmol, 1.0 equiv) and the desired aldehyde (0.4 mmol, 2.0 equiv).
-
Add neutral alumina (approx. 0.7 g) followed by dichloromethane (3 mL).
-
Stir the reaction mixture at 25 °C for 12 hours. Monitor the reaction by TLC to confirm the consumption of the benzofuranone.
-
-
Scavenging Step:
-
To the reaction mixture, add isoniazid (0.4 mmol, 2.0 equiv relative to the starting benzofuranone).
-
Stir for an additional 12 hours at 25 °C. The isoniazid will react with the excess aldehyde to form a hydrazone.
-
-
Work-up and Isolation:
-
Filter the reaction mixture to remove the alumina and wash the solid with a 1:1:1 mixture of methanol, ethyl acetate, and acetone.
-
The isoniazid-aldehyde hydrazone is typically removed by an acidic wash. Add the combined filtrate to a separatory funnel with ethyl acetate and wash with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified aurone.
-
Protocol 2: Aurone Synthesis via Oxidative Cyclization of a 2'-Hydroxychalcone
This protocol is a classical method for aurone synthesis.[4] Note: This method uses a mercury salt, which is highly toxic and requires appropriate handling and disposal procedures.
-
Chalcone Synthesis (Claisen-Schmidt):
-
Dissolve 2-hydroxyacetophenone (1 equiv) and the corresponding benzaldehyde derivative (1 equiv) in ethanol.
-
Add a 40% aqueous NaOH solution as a catalyst and stir at room temperature until TLC indicates completion.
-
Pour the reaction mixture into ice-cold water and acidify with 1N HCl to precipitate the 2'-hydroxychalcone.
-
Filter the solid, wash with cold water, and dry.
-
-
Oxidative Cyclization:
-
Reflux the synthesized 2'-hydroxychalcone (1 equiv) with mercuric(II) acetate (Hg(OAc)₂) in pyridine with continuous stirring for approximately 60 minutes.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water and acidify with 1N HCl.
-
The precipitated aurone can be collected by filtration, washed, and purified, typically by recrystallization or chromatography if necessary.
-
Visualized Workflows and Mechanisms
Caption: General experimental workflow for aurone synthesis.
Caption: Troubleshooting flowchart for diagnosing low yield issues.
References
- 1. A concise update on the synthetic transformation of aurones via asymmetric cycloaddition, annulation, and Michael/Mannich reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08575A [pubs.rsc.org]
- 2. Aurones: A Golden Resource for Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel Synthesis of Aurones Using a Homogeneous Scavenger [mdpi.com]
- 4. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Crystallization Conditions for Anthraquinones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of anthraquinones.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of anthraquinones.
Issue 1: No Crystals are Forming
If you are not observing any crystal formation, consider the following troubleshooting steps. This workflow can help identify the potential cause and solution.
Caption: Troubleshooting workflow for the absence of crystal formation.
Issue 2: The Compound is "Oiling Out" Instead of Crystallizing
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal. This is often due to the solution being too supersaturated at a temperature above the solute's melting point in that solvent.
-
Solution 1: Reduce Supersaturation. Add a small amount of the solvent back to the solution, gently heat until the oil redissolves, and then allow it to cool at a slower rate.
-
Solution 2: Lower the Crystallization Temperature. If possible, conduct the crystallization at a lower temperature to ensure the solute's melting point is not reached.
-
Solution 3: Change the Solvent. A different solvent or a co-solvent system may alter the solubility curve to favor crystallization over oiling out.
Issue 3: The Resulting Crystals are of Poor Quality (e.g., small, clustered, dendritic)
The quality of crystals is crucial for subsequent analysis. Poor crystal quality can often be attributed to rapid nucleation and growth.
-
Solution 1: Slow Down the Crystallization Process.
-
For slow evaporation, reduce the surface area of the solution exposed to air or place the container in a partially sealed environment.
-
For cooling crystallization, decrease the rate of cooling.
-
For vapor diffusion, use a less volatile anti-solvent.
-
-
Solution 2: Optimize the Solvent System. The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures.
-
Solution 3: Control Impurities. Impurities can inhibit crystal growth or alter the crystal habit. Ensure the starting material is of high purity. Recrystallization of the starting material may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for crystallizing anthraquinones?
The choice of solvent is critical and depends on the specific anthraquinone derivative. A good crystallization solvent is one in which the anthraquinone has moderate solubility at high temperatures and low solubility at low temperatures. Anthraquinone itself is poorly soluble in water but soluble in some hot organic solvents.[1] It is sparingly soluble in cold ethanol but its solubility increases with heat.[2]
Q2: How does temperature affect anthraquinone crystallization?
Temperature directly influences the solubility of anthraquinones in most organic solvents. Generally, solubility increases with temperature. For cooling crystallization, a controlled decrease in temperature is the driving force for crystal formation. The rate of cooling can affect the size and quality of the crystals.
Q3: What role do impurities play in the crystallization process?
Impurities can have a significant impact on crystallization by either inhibiting nucleation, altering the crystal morphology, or being incorporated into the crystal lattice, which reduces the purity of the final product. It is recommended to use starting material with a purity of at least 80-90%.
Q4: How can I improve the yield of my crystallization?
To improve the yield, you need to optimize the balance between purity and recovery.
-
Maximize Supersaturation (without oiling out): Ensure the initial solution is saturated at a higher temperature.
-
Minimize Final Solubility: Cool the solution to the lowest practical temperature to minimize the amount of solute remaining in the mother liquor.
-
Solvent Selection: Choose a solvent where the solubility difference between hot and cold is maximized.
Quantitative Data on Anthraquinone Solubility
The following tables summarize the solubility of anthraquinone in various organic solvents. Data for specific derivatives may vary.
Table 1: Solubility of Anthraquinone in Various Solvents
| Solvent | Temperature (°C) | Solubility (g / 100 g solvent) |
| Ethanol | 25 | 0.44 |
| Ethanol (boiling) | 78.37 | 2.25[1] |
| Diethyl Ether | 25 | 0.11 |
| Chloroform | 20 | 0.61 |
| Benzene | 20 | 0.26 |
| Toluene | 25 | 0.30 |
Data sourced from PubChem CID 6780 unless otherwise cited.[3]
Table 2: Experimental Solubility of Anthraquinone in Selected Solvents at Various Temperatures
| Solvent | Temperature (K) | Solubility (g / kg of Solvent) |
| Ethylene Glycol | 338 | 0.13 |
| 353 | 0.25 | |
| 373 | 0.59 | |
| 393 | 1.25 | |
| 413 | 2.50 | |
| 433 | 4.80 | |
| 1,4-Dioxane | 303 | 2.89 |
| 308 | 3.52 | |
| 313 | 4.28 | |
| 318 | 5.20 | |
| 323 | 6.31 | |
| N,N-Dimethylformamide | 303 | 1.95 |
| 308 | 2.45 | |
| 313 | 3.09 | |
| 318 | 3.89 | |
| 323 | 4.91 |
Data adapted from the Journal of Chemical and Engineering Data.[4]
Experimental Protocols
Below are detailed methodologies for key crystallization techniques.
Caption: General experimental workflow for the crystallization of anthraquinones.
1. Slow Evaporation Method
This technique is straightforward but may not always produce the highest quality crystals.[5]
-
Methodology:
-
Dissolve the anthraquinone compound in a suitable solvent in a beaker or flask to create a nearly saturated solution. A common concentration used is similar to that for NMR analysis (2-10 mg in 0.6-1 mL).[5]
-
Cover the container with a watch glass or perforated parafilm to allow for slow evaporation of the solvent.
-
Place the container in a location free from vibrations and significant temperature fluctuations.
-
Allow the solvent to evaporate over several hours to days. As the solvent evaporates, the concentration of the solute will increase, leading to supersaturation and crystal formation.
-
Once crystals of a suitable size have formed, they can be harvested.
-
2. Cooling Crystallization Method
This method relies on the difference in solubility of the compound at different temperatures.
-
Methodology:
-
Prepare a saturated solution of the anthraquinone in a suitable solvent at an elevated temperature (e.g., near the boiling point of the solvent).
-
Ensure all the solid has dissolved. If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly and undisturbed to room temperature. The rate of cooling is crucial; slower cooling generally yields larger and better-quality crystals.[6]
-
For further yield, the flask can be placed in an ice bath or refrigerator to further decrease the solubility.
-
Collect the crystals by filtration.
-
3. Vapor Diffusion Method
This is a highly effective method for growing high-quality single crystals from small amounts of material.[5] It can be performed in either a "hanging drop" or "sitting drop" setup.[7][8] The principle involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound, which decreases the solubility and promotes crystallization.[9]
-
Methodology (Sitting Drop):
-
Prepare a concentrated solution of the anthraquinone in a "good" solvent.
-
In a sealed container (e.g., a small beaker inside a larger, sealed jar), place a reservoir of a volatile "anti-solvent".
-
Place a small drop (a few microliters) of the anthraquinone solution onto a platform (like a siliconized glass slide) inside the container, ensuring it is not in direct contact with the anti-solvent reservoir.
-
Seal the container. The anti-solvent vapor will slowly diffuse into the drop of the anthraquinone solution.
-
This diffusion of the anti-solvent into the solution drop will gradually reduce the solubility of the anthraquinone, leading to crystallization.
-
Monitor the drop over time for the formation of crystals.
-
References
- 1. Anthraquinone - Wikipedia [en.wikipedia.org]
- 2. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]
- 3. Anthraquinone | C14H8O2 | CID 6780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. unifr.ch [unifr.ch]
- 6. researchgate.net [researchgate.net]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
Common impurities in commercial anthraquinone samples
Welcome to the technical support center for commercial-grade anthraquinone. This resource is designed for researchers, scientists, and drug development professionals to help identify, understand, and troubleshoot issues related to impurities in commercial anthraquinone samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial anthraquinone?
A1: Impurities in commercial anthraquinone are typically related to the manufacturing process. The most common synthesis routes are the oxidation of anthracene and the Friedel-Crafts reaction of benzene with phthalic anhydride.
-
From Anthracene Oxidation: This method can introduce impurities such as unreacted anthracene, phenanthrene, carbazole, and their various oxidation products.[1] Toxic contaminants like mutagenic isomers of nitroanthracene (e.g., 9-nitroanthracene) can also be present if the anthracene starting material is not sufficiently pure.[2]
-
From Phthalic Anhydride and Benzene: This route may leave residual starting materials or intermediates, such as phthalic anhydride and o-benzoylbenzoic acid.[3][4]
-
Other Common Impurities: Depending on the specific grade and subsequent processing, other impurities can include hydroxyanthraquinones (e.g., 1-hydroxyanthraquinone, 1,4-dihydroxyanthraquinone), anthrone, and inorganic residues from catalysts like chromium.[5][6]
Q2: Why are impurities in anthraquinone a concern for my research?
A2: Impurities can significantly impact experimental outcomes, particularly in sensitive applications like drug development and biological assays.
-
Altered Biological Activity: Uncharacterized impurities can exhibit their own biological activity, leading to misleading or erroneous results in toxicological and pharmacological studies. For example, samples contaminated with 9-nitroanthracene were found to be mutagenic, a property not attributed to pure anthraquinone.[2]
-
Side Reactions: In chemical synthesis, where anthraquinone is used as a starting material or scaffold, impurities can participate in unintended side reactions.[7][8] This can lower the yield of the desired product and complicate the purification process.
-
Catalyst Interference: When anthraquinone is used as a catalyst, such as in the paper pulping process or hydrogen peroxide production, impurities can reduce its efficiency and catalytic activity.[9][10]
Q3: How can I determine if my commercial anthraquinone sample has significant impurities?
A3: A simple melting point test can be a preliminary indicator. Pure anthraquinone has a sharp melting point of 284-286 °C.[6] A broad or depressed melting range suggests the presence of impurities. For definitive identification and quantification, analytical techniques like Ultra-High Performance Liquid Chromatography (UHPLC) are necessary.[5][11][12]
Q4: Are there regulatory guidelines for impurity levels in anthraquinone?
A4: Yes, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Chemicals Agency (ECHA) provide guidelines for permissible impurity levels, especially for anthraquinone used in applications with potential human exposure, such as color additives or pharmaceutical manufacturing.[13] It is crucial to use a grade of anthraquinone appropriate for your specific application.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Biological Assays
You are using an anthraquinone derivative in a cell-based assay and observe unexpected toxicity or off-target effects.
Possible Cause: The commercial anthraquinone used as a starting material for your derivative may contain biologically active impurities. Contaminants like 9-nitroanthracene and phenanthrene have been shown to confound toxicological studies.[2]
Troubleshooting Steps:
-
Analyze the Starting Material: Use a validated analytical method, such as UHPLC-MS, to profile the impurity content of your commercial anthraquinone lot.
-
Purify the Anthraquinone: If significant impurities are detected, purify the starting material before synthesis using the protocols outlined below.
-
Test the Impurities: If possible, obtain standards of the identified impurities and test their biological activity in your assay to confirm if they are the source of the unexpected effects.
Issue 2: Low Yield or Unexpected Byproducts in a Chemical Synthesis
You are performing a reaction using anthraquinone as a scaffold, and the reaction yield is lower than expected, or you are isolating significant quantities of unknown side products.
Possible Cause: Impurities in the anthraquinone are reacting with your reagents, consuming them and generating byproducts. For example, residual o-benzoylbenzoic acid from the synthesis of anthraquinone could react in subsequent steps.[3]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting synthesis issues.
Data on Common Impurities
The table below summarizes common impurities, their origins, and reported concentration levels.
| Impurity Name | Likely Source of Origin | Typical Concentration Range | Reference(s) |
| 9-Nitroanthracene | Impurity in anthracene starting material | ~1200 ppm (in a tested sample) | [2] |
| Phenanthrene | Impurity in anthracene starting material | ~200 ppm (in a tested sample) | [2] |
| Carbazole & Oxidation Products | Impurity in anthracene starting material | Not specified | [1] |
| o-Benzoylbenzoic Acid | Incomplete cyclization during synthesis | Can be a major byproduct | [3][4] |
| Phthalic Anhydride | Unreacted starting material | Can be a significant byproduct | [3][4] |
| 1-Hydroxyanthraquinone | Byproduct in synthesis of color additives | LOD: 0.0067% - 0.216% | [5][11][12] |
| 1,4-Dihydroxyanthraquinone | Byproduct in synthesis of color additives | LOD: 0.0067% - 0.216% | [5][11][12] |
| p-Toluidine | Impurity in specific color additive synthesis | LOD: 0.0067% - 0.216% | [5][11][12] |
| LOD: Limit of Detection in the analytical method. |
Experimental Protocols
Protocol 1: UHPLC Analysis of Anthraquinone Purity
This method is adapted from a published procedure for the determination of organic impurities in anthraquinone-based color additives.[5][11][12]
Objective: To separate and quantify common organic impurities in a commercial anthraquinone sample.
Methodology:
-
Column: Use a C18 reverse-phase column with a small particle size (e.g., 1.7 µm).
-
Mobile Phase A: 0.1 M Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Develop a gradient program that starts with a higher percentage of Mobile Phase A and ramps up the concentration of Mobile Phase B to elute compounds of increasing hydrophobicity.
-
Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. This allows for the detection of various chromophoric impurities.
-
Quantification: Prepare calibration curves using certified standards of suspected impurities (e.g., o-benzoylbenzoic acid, 1-hydroxyanthraquinone). The concentration of impurities in the sample can be determined by comparing peak areas to the calibration curves.[5]
Protocol 2: Purification of Commercial Anthraquinone
This protocol describes a general lab-scale procedure for removing common acidic and organic impurities.
Caption: General workflow for lab-scale purification.
Methodology:
-
Alkaline Wash (to remove acidic impurities):
-
Suspend the crude anthraquinone (10 parts by weight) in a dilute sodium hydroxide solution (e.g., 1-5% NaOH, 100 parts by weight).[1]
-
Heat the mixture to boiling with agitation to dissolve acidic and phenolic impurities.
-
Filter the hot solution to separate the undissolved anthraquinone.
-
Wash the collected solid with a small amount of hot water and then with deionized water until the filtrate is neutral.[1]
-
-
Recrystallization (to remove neutral organic impurities):
-
Dissolve the partially purified anthraquinone from the previous step in a minimum amount of a suitable hot organic solvent. Boiling ethanol is a common choice.[2][13]
-
Hot filter the solution to remove any insoluble matter.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Purity Check: Analyze the purified product using the UHPLC method (Protocol 1) and by melting point determination to confirm the removal of impurities.
References
- 1. US1591712A - Purification of anthraquinone - Google Patents [patents.google.com]
- 2. Anthraquinone as emerging contaminant: technological, toxicological, regulatory and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemcess.com [chemcess.com]
- 4. US4379092A - Process for the preparation of anthraquinone and its substituted derivatives - Google Patents [patents.google.com]
- 5. Determination of Organic Impurities in Anthraquinone Color Additives D&C Violet No. 2 and D&C Green No. 6 by Ultra-High Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anthraquinone - Wikipedia [en.wikipedia.org]
- 7. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anthraquinone process - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. veeprho.com [veeprho.com]
Technical Support Center: Enhancing Aurone Solubility for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of aurone compounds in biological assays.
Troubleshooting Guide
Problem: My aurone compound precipitates out of solution during my bioassay.
| Potential Cause | Troubleshooting Steps |
| Low intrinsic aqueous solubility of the aurone. | 1. Use a co-solvent: Dimethyl sulfoxide (DMSO) is a common choice. Prepare a high-concentration stock solution of your aurone in 100% DMSO. For the final assay, dilute the stock solution in your aqueous buffer, ensuring the final DMSO concentration is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[1][2][3][4][5] 2. pH adjustment: The solubility of some aurones can be pH-dependent. If your compound has ionizable groups, test its solubility at different pH values to find the optimal range for your assay. |
| The concentration of the aurone compound exceeds its solubility limit in the final assay medium. | 1. Determine the maximum soluble concentration: Perform a preliminary solubility test by preparing serial dilutions of your aurone stock solution in the final assay buffer. Visually inspect for precipitation after a relevant incubation period. 2. Reduce the final concentration: If possible, lower the final concentration of the aurone in your assay to a level below its determined solubility limit. |
| Interaction with components of the assay medium. | 1. Simplify the buffer: If feasible, test the solubility of your aurone in a simpler buffer (e.g., phosphate-buffered saline) to identify potential interactions with media components like salts or proteins. 2. Consider formulation strategies: If solubility issues persist, explore advanced formulation techniques such as complexation with cyclodextrins or creating a solid dispersion to enhance the apparent solubility of the aurone. |
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration of DMSO to use in cell-based assays?
A1: To minimize cytotoxicity, the final concentration of DMSO in cell-based assays should be kept as low as possible. Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects.[1][2] However, sensitive cell lines or primary cells may require even lower concentrations, around 0.1%.[1][3] It is always recommended to perform a vehicle control (media with the same final DMSO concentration as your test samples) to assess the impact of the solvent on your specific cell line and assay.
Q2: How can I chemically modify my aurone to improve its solubility?
A2: Chemical modification, or derivatization, is a powerful strategy to enhance the solubility of aurone compounds. One approach is "scaffold-hopping," where the core structure of the aurone is altered to include more polar functional groups. Another method is the introduction of ionizable groups or glycosidic linkages to the aurone scaffold, which can significantly increase aqueous solubility.
Q3: What are some formulation strategies to improve aurone solubility for in vivo studies?
A3: For in vivo applications where direct dissolution in a simple buffer is not feasible, several formulation strategies can be employed. These include:
-
Solid Dispersions: The aurone is dispersed in a hydrophilic polymer matrix at a molecular level. This can significantly enhance the dissolution rate and apparent solubility.[6][7][8]
-
Lipid-Based Formulations: These formulations, such as nanoemulsions or solid lipid nanoparticles, can encapsulate the hydrophobic aurone, facilitating its dispersion in an aqueous environment and improving oral bioavailability.[9][10][11][12]
-
Nanoparticles: Reducing the particle size of the aurone to the nanometer range can increase its surface area, leading to a higher dissolution rate.[13][14][15][16][17]
Quantitative Data on Solubility Enhancement
The following table provides an illustrative summary of the potential solubility improvements that can be achieved with different formulation strategies. The data presented are based on studies with various poorly soluble compounds and are intended to serve as a general guideline. The actual solubility enhancement for a specific aurone will depend on its unique physicochemical properties.
| Solubilization Technique | Example Compound | Fold Increase in Solubility (Approximate) | Reference |
| Cyclodextrin Complexation | Albendazole | ~150,000 | [18] |
| Cyclodextrin Complexation | Nimesulide | ~12 | [19] |
| Solid Dispersion | Nabumetone | Significant Improvement | [7] |
| Solid Dispersion | Nimedipine | ~80% dissolution enhancement | [6] |
Experimental Protocols
Protocol 1: Preparation of an Aurone-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes a simple and common method for preparing a solid inclusion complex of an aurone with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to improve its aqueous solubility.[20]
Materials:
-
Aurone compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Drying oven or desiccator
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of aurone to HP-β-CD (e.g., 1:1 or 1:2). Calculate the required mass of each component.
-
Wetting the Cyclodextrin: Place the calculated amount of HP-β-CD into a mortar. Add a small amount of deionized water dropwise while triturating with the pestle to form a uniform, paste-like consistency.
-
Incorporation of Aurone: Gradually add the accurately weighed aurone powder to the HP-β-CD paste.
-
Kneading: Knead the mixture thoroughly for 30-60 minutes. The mixture should maintain a paste-like consistency. If it becomes too dry, add a very small amount of water.
-
Drying: Spread the resulting paste in a thin layer on a watch glass or petri dish and dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Alternatively, the paste can be dried in a desiccator under vacuum.
-
Pulverization and Sieving: Pulverize the dried complex into a fine powder using the mortar and pestle. Pass the powder through a fine-mesh sieve to ensure uniformity.
-
Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or X-ray Diffraction (XRD).
-
Solubility Assessment: Determine the aqueous solubility of the prepared aurone-cyclodextrin complex and compare it to that of the pure aurone.
Protocol 2: Preparation of an Aurone Solid Dispersion (Solvent Evaporation Method)
This protocol outlines the preparation of a solid dispersion of an aurone in a hydrophilic polymer matrix, such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG), to enhance its dissolution rate.[7]
Materials:
-
Aurone compound
-
Hydrophilic polymer (e.g., PEG 4000, PEG 6000)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the aurone and the polymer are soluble.
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator or water bath
-
Vacuum oven or desiccator
Procedure:
-
Ratio Selection: Choose the desired weight ratio of aurone to polymer (e.g., 1:1, 1:2, 1:4).
-
Dissolution: Accurately weigh the aurone and the polymer and dissolve them in a minimal amount of the selected organic solvent in a beaker or flask. Use a magnetic stirrer to ensure complete dissolution.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. Alternatively, evaporate the solvent on a water bath at a controlled temperature (e.g., 40-50°C). The goal is to obtain a thin, solid film.
-
Drying: Place the resulting solid mass in a vacuum oven or desiccator to remove any residual solvent until a constant weight is achieved.
-
Pulverization and Sieving: Scrape the solid dispersion from the container and pulverize it into a fine powder. Sieve the powder to obtain a uniform particle size.
-
Characterization (Optional but Recommended): Analyze the solid dispersion to confirm the amorphous state of the aurone using DSC or XRD.
-
Dissolution Study: Perform an in vitro dissolution test to compare the dissolution profile of the solid dispersion with that of the pure aurone.
Signaling Pathway Diagrams
Below are diagrams of key signaling pathways that can be modulated by aurone compounds, created using the DOT language.
Caption: NF-κB Signaling Pathway and Aurone Inhibition.
Caption: Nrf2 Signaling Pathway and Aurone Activation.
Caption: CDK2/Cyclin A Pathway and Aurone Inhibition.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Inhibition of Cdk2 activity decreases Aurora-A kinase centrosomal localization and prevents centrosome amplification in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. Aurora-A kinase and inhibitor-2 regulate the cyclin threshold for mitotic entry in Xenopus early embryonic cell cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. m.youtube.com [m.youtube.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
- 14. Preparation and characterization of a nanoparticulate formulation composed of PEG-PLA and PLA as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Protocols for isolation and characterization of nanoparticle biomolecular corona complexes [frontiersin.org]
- 16. jddtonline.info [jddtonline.info]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. humapub.com [humapub.com]
- 20. wjpls.org [wjpls.org]
Technical Support Center: Ensuring the Stability of Anthraquinones
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with anthraquinones. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of anthraquinone compounds during storage and throughout your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter, providing potential causes and actionable solutions.
Issue: My anthraquinone sample has changed color or appearance during storage.
-
Potential Cause: Exposure to light, elevated temperatures, or oxygen can lead to the degradation of anthraquinones, often resulting in a visible color change. The presence of moisture can also accelerate degradation.
-
Solution:
-
Review Storage Conditions: Ensure your sample is stored in a tightly sealed, amber-colored vial to protect it from light and moisture. For long-term storage, keep the sample in a desiccator at the recommended temperature (see FAQs below).
-
Inert Atmosphere: For particularly sensitive compounds, consider purging the vial with an inert gas like argon or nitrogen before sealing.
-
Purity Check: Analyze a small portion of the sample using HPLC or LC-MS to identify any degradation products. Compare the chromatogram to that of a fresh sample or a reference standard.
-
Issue: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a stored anthraquinone sample.
-
Potential Cause: The appearance of new peaks is a strong indicator of degradation. Anthraquinones can undergo various reactions, including oxidation, hydrolysis, and photodegradation, leading to the formation of new compounds.[1][2]
-
Solution:
-
Identify Degradation Products: If your system is connected to a mass spectrometer, attempt to identify the molecular weights of the unexpected peaks. This information can help elucidate the degradation pathway. Common degradation products of aloin, for example, include aloe-emodin.[1]
-
Conduct a Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study on a fresh sample. This involves intentionally exposing the sample to stress conditions (e.g., acid, base, heat, light, oxidation) to generate the same degradation products observed in your stored sample.
-
Optimize Storage: Based on the likely cause of degradation (e.g., if acidic or basic conditions caused degradation), adjust your storage and handling procedures accordingly.
-
Issue: The biological activity or potency of my anthraquinone compound has decreased over time.
-
Potential Cause: Chemical degradation of the parent anthraquinone compound will likely lead to a reduction in its intended biological activity. The degradation products may be inactive or have a different activity profile.
-
Solution:
-
Quantitative Analysis: Use a validated stability-indicating HPLC method to accurately quantify the amount of the active anthraquinone remaining in your sample.
-
Correlate with Degradation: Compare the quantitative results with the observed decrease in biological activity to establish a correlation.
-
Re-evaluation of Storage: A significant loss of potency indicates that the current storage conditions are inadequate. Refer to the recommended storage conditions in the FAQs to prevent further degradation.
-
Frequently Asked Questions (FAQs)
What are the primary factors that cause anthraquinone degradation during storage?
The primary factors leading to the degradation of anthraquinones are:
-
Temperature: Higher temperatures significantly accelerate the rate of degradation.[1][3]
-
pH: Anthraquinones are generally more stable in acidic conditions and tend to degrade in neutral to basic pH environments.[1][3]
-
Light (Photodegradation): Exposure to UV and visible light can induce photochemical reactions, leading to the breakdown of the anthraquinone structure.[4]
-
Oxidation: The presence of oxygen can lead to oxidative degradation. Some anthraquinones are susceptible to oxidation, which can be catalyzed by factors like light and heat.[1]
What are the optimal storage conditions (temperature, light, atmosphere) for anthraquinone compounds?
For optimal stability, anthraquinone compounds should be stored under the following conditions:
-
Temperature: For solid (powder) forms, storage at room temperature (25°C) or refrigerated (4°C) is generally acceptable, though lower temperatures are often better for long-term stability.[1] Solutions are more susceptible to degradation and should ideally be stored at 4°C or lower.
-
Light: Store all anthraquinone samples, both solid and in solution, in amber-colored vials or protected from light by other means (e.g., wrapping in aluminum foil).
-
Atmosphere: For highly sensitive anthraquinones, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation. Containers should be tightly sealed to protect from moisture.
How does pH affect the stability of anthraquinones in solution?
The pH of a solution has a critical impact on the stability of many anthraquinones. For example, aloin is significantly more stable at acidic pH values (e.g., pH 3.5) and degrades rapidly at neutral or basic pH (e.g., pH 6.7 and above).[1][3] In contrast, aloe-emodin shows greater stability across a wider pH range.[1] It is crucial to determine the optimal pH for your specific anthraquinone if it is to be stored in solution.
Are some anthraquinones more susceptible to degradation than others?
Yes, the stability of anthraquinones varies depending on their chemical structure. For instance, aloin, a glycoside, is more prone to hydrolysis and degradation than its aglycone form, aloe-emodin.[1] The type and position of substituent groups on the anthraquinone ring can also influence its stability.
What are the common degradation products of anthraquinones?
A common degradation pathway for some anthraquinone glycosides is the cleavage of the glycosidic bond to yield the corresponding aglycone. For example, aloin can degrade to form aloe-emodin.[1] Further oxidation can also occur, leading to other derivatives.
How can I monitor the stability of my anthraquinone samples over time?
The most reliable way to monitor the stability of anthraquinone samples is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves:
-
Developing an HPLC method that can separate the parent anthraquinone from its potential degradation products.
-
Periodically analyzing the stored sample and comparing the chromatogram to that of a freshly prepared sample or a reference standard.
-
Quantifying the peak area of the parent anthraquinone to determine the percentage of degradation over time.
What are the recommended procedures for preparing anthraquinone solutions for long-term storage?
-
Solvent Selection: Choose a solvent in which the anthraquinone is both soluble and stable. Methanol or ethanol are common choices.
-
pH Adjustment: If the anthraquinone is pH-sensitive, buffer the solution to an acidic pH (e.g., pH 3.5) where it exhibits maximum stability.[1]
-
Concentration: Prepare the solution at a known concentration to facilitate future quantitative analysis.
-
Storage Conditions: Store the solution in a tightly sealed, amber-colored vial at a low temperature (e.g., 4°C). For very long-term storage, consider freezing at -20°C or -80°C, but ensure the anthraquinone is stable to freeze-thaw cycles.
Are there any recommended stabilizers or excipients to prevent anthraquinone degradation?
While the primary approach to preventing degradation is controlling the storage environment, in some formulations, antioxidants may be included to mitigate oxidative degradation. However, the compatibility and effectiveness of any stabilizer must be tested for the specific anthraquinone and application.
Data Presentation
Table 1: Effect of Temperature on the Stability of Aloin in Whole-Leaf Aloe Vera Gel (WLAG)
| Storage Temperature (°C) | Remaining Aloin (%) after 7 Days | Reference |
| 4 | ~71% | [1] |
| 25 | ~40% | [1] |
| 50 | ~35% (decline) | [1] |
| 70 | ~40% (decline) | [1] |
Table 2: Effect of pH on the Stability of Aloin in Solution
| pH | Remaining Aloin (%) | Storage Duration | Reference |
| 2.0 | 94% | 14 days | [3] |
| 3.5 | Unaffected | 7 days | [1] |
| 5.0 | Degradation observed | - | [3] |
| 6.7 | Substantial reduction | 7 days | [1] |
| 8.0 | <2% | 12 hours | [3] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines the steps to intentionally degrade an anthraquinone sample to identify potential degradation products and establish a stability-indicating analytical method.
-
Sample Preparation: Prepare a stock solution of the anthraquinone in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Place a solid sample of the anthraquinone in an oven at a high temperature (e.g., 70°C) for a specified period. Also, heat the stock solution.
-
Photodegradation: Expose the stock solution in a transparent vial to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined duration. Wrap a control sample in aluminum foil.
-
-
Sample Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using an appropriate HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the parent compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Anthraquinone Analysis
This is a general HPLC method that can be adapted for the analysis of various anthraquinones and their degradation products.
-
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is often employed to separate compounds with different polarities.
-
Solvent A: 0.1% acetic acid or formic acid in water.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program (Example):
-
Start with a higher proportion of Solvent A (e.g., 80%) and gradually increase the proportion of Solvent B over the run time (e.g., to 100% B over 30 minutes).
-
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the anthraquinone and its potential degradation products have significant absorbance (e.g., 254 nm, 280 nm, or the λmax of the specific compound).
-
Sample Preparation: Dilute the sample in the mobile phase or a suitable solvent to a concentration within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Simplified degradation pathway of Aloin.
Caption: Workflow for a forced degradation study.
References
- 1. [1604.07645] Molecular structure and reversible photodegradation in anthraquinone dyes [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor crystal formation in aurone purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of aurones, with a specific focus on resolving issues related to poor crystal formation.
Troubleshooting Guide: Overcoming Poor Crystal Formation
This guide addresses specific problems encountered during the crystallization of aurones and provides systematic approaches to resolve them.
Q1: My aurone product has "oiled out" instead of crystallizing upon cooling. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to a high degree of supersaturation or the melting point of the solute being lower than the temperature of the solution.
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation.
-
Cool the solution very slowly. A gradual decrease in temperature can promote the formation of organized crystal lattices instead of an amorphous oil.
-
Introduce a seed crystal. A small, pure crystal of the aurone can provide a template for further crystallization.
-
Scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches can provide nucleation sites.
-
Consider a different solvent or solvent system. The current solvent may be too good a solvent, preventing the aurone from precipitating.
Q2: I have obtained a fine powder or an amorphous precipitate instead of well-defined crystals. How can I improve my crystal quality?
A2: The formation of a fine powder or amorphous solid suggests that nucleation was too rapid and crystal growth was hindered. The goal is to slow down the crystallization process.
Troubleshooting Steps:
-
Reduce the rate of cooling. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath.
-
Use a co-solvent system. Adding a "poorer" solvent to a solution of the aurone in a "good" solvent can slowly decrease the solubility and encourage crystal growth.
-
Decrease the concentration of the aurone in the solution. Highly concentrated solutions can lead to rapid precipitation.
-
Filter the hot solution to remove any insoluble impurities that might be acting as nucleation sites, leading to the formation of many small crystals.
Q3: My aurone is soluble in many common solvents, making it difficult to find a suitable solvent for recrystallization. What is the best approach?
A3: Finding an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the aurone well at high temperatures but poorly at low temperatures.[1][2]
Solvent Selection Strategy:
-
Systematic Solvent Screening: Test the solubility of a small amount of your aurone in various solvents at room temperature and upon heating. A good starting point for aurones includes alcohols (ethanol, methanol), esters (ethyl acetate), ketones (acetone), and hydrocarbons (hexane, toluene).[3][4]
-
Utilize a Co-Solvent System: If a single solvent is not ideal, a binary solvent system can be effective. Dissolve the aurone in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in aurone synthesis, and how can they be removed?
A1: Common impurities include unreacted starting materials (benzofuranones and aldehydes), by-products from side reactions, and residual catalysts.[5] Purification strategies include:
-
Column Chromatography: Silica gel column chromatography is a common method to separate the desired aurone from impurities.[5]
-
Recrystallization: This is a primary method for purifying solid organic compounds.[1][2]
-
Scavenger Resins: These can be used to remove excess aldehydes from the reaction mixture.[5]
-
Washing/Extraction: Liquid-liquid extraction can be used to remove certain impurities. For example, washing with a dilute acid solution can remove basic impurities.[5]
Q2: How does pH affect the crystallization of aurones?
A2: The pH of the crystallization medium can significantly influence the solubility of aurones, especially those with acidic or basic functional groups.[6][7] Altering the pH can change the charge of the molecule, thereby affecting its interaction with the solvent and its ability to form a stable crystal lattice.[7] Experimenting with pH adjustments, if applicable to your specific aurone derivative, can be a useful strategy to induce crystallization.
Q3: Can I use seeding to induce crystallization? What is the correct procedure?
A3: Yes, seeding is a highly effective technique to induce crystallization when spontaneous nucleation is slow or when supersaturation is difficult to achieve without oiling out.
Seeding Protocol:
-
Prepare a supersaturated solution of your aurone.
-
Obtain a small, well-formed crystal of the pure aurone (a seed crystal). If you do not have one, try to generate one by slow evaporation of a dilute solution.
-
Introduce the seed crystal into the supersaturated solution.
-
Allow the solution to stand undisturbed. The seed crystal will act as a template, and more crystals should begin to grow.
Q4: My crystals disappear when I try to filter them. What is happening?
A4: This often indicates that the crystals are dissolving in the rinse solvent or that the filtration is being performed at too high a temperature.
Preventative Measures:
-
Pre-cool the rinse solvent to ice-cold temperature.[2]
-
Use a minimal amount of rinse solvent. [2]
-
Ensure the solution has fully cooled and crystallization is complete before filtering.
-
Work quickly during the filtration and rinsing steps.
Data Presentation
Table 1: Common Solvents for Aurone Recrystallization
| Solvent Class | Examples | Polarity | Boiling Point (°C) | Notes |
| Alcohols | Methanol, Ethanol | Polar Protic | 64.7, 78.4 | Good for dissolving many aurones at elevated temperatures.[8] |
| Esters | Ethyl Acetate | Polar Aprotic | 77.1 | Often used in combination with non-polar solvents.[3] |
| Ketones | Acetone | Polar Aprotic | 56 | A strong solvent, often used in co-solvent systems. |
| Halogenated | Dichloromethane | Polar Aprotic | 39.6 | Can be effective but has environmental and health considerations.[3] |
| Hydrocarbons | Hexane, Toluene | Non-polar | 69, 110.6 | Often used as the "poor" solvent in a co-solvent system.[3] |
| Ethers | Diethyl Ether, THF | Polar Aprotic | 34.6, 66 | Can be used, but their low boiling points can make them difficult to handle.[3] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure for Aurones
-
Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent or co-solvent system.
-
Dissolution: Place the crude aurone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the aurone is completely dissolved.[1][2] If using a co-solvent system, dissolve the aurone in the "good" solvent first, then add the "poor" solvent dropwise until turbidity persists, and finally add a few drops of the "good" solvent to clarify the solution.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[1][2]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]
-
Drying: Allow the crystals to dry completely, either air-drying or in a desiccator, to remove all traces of solvent.
Mandatory Visualizations
Caption: Troubleshooting decision tree for addressing poor crystal formation.
Caption: Step-by-step workflow for the recrystallization of aurones.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. youtube.com [youtube.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Identifying and removing contaminants from anthraquinone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing contaminants during anthraquinone synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of anthraquinone.
Problem 1: Low yield of crude anthraquinone after synthesis.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or increasing the temperature as appropriate for the specific synthesis method. |
| Sub-optimal reaction conditions. | Verify the correct stoichiometry of reactants and catalysts. For Friedel-Crafts acylation, ensure the quality and activity of the Lewis acid (e.g., AlCl₃). For oxidation of anthracene, ensure the correct amount and concentration of the oxidizing agent is used.[1][2] |
| Loss of product during workup. | During aqueous workup, ensure the pH is adjusted correctly to precipitate the product fully. Avoid excessive washing with solvents in which the product has some solubility. |
Problem 2: Crude product is a different color than the expected yellow.
| Possible Cause | Suggested Solution |
| Presence of residual starting materials or intermediates. | For the Friedel-Crafts route, unreacted phthalic anhydride or the intermediate o-benzoylbenzoic acid can be present.[3] For anthracene oxidation, unreacted anthracene may be present. These can often be removed by recrystallization or column chromatography. |
| Formation of colored byproducts. | In the oxidation of anthracene, over-oxidation can lead to the formation of colored degradation products. In Friedel-Crafts synthesis, side reactions can generate colored impurities. Purification by column chromatography is often effective in removing these byproducts. |
| Residual catalyst. | In the Friedel-Crafts synthesis, residual aluminum chloride complexes can impart color. Ensure thorough quenching and washing during the workup procedure. |
Problem 3: Difficulty in purifying the crude anthraquinone by recrystallization.
| Possible Cause | Suggested Solution | | Incorrect recrystallization solvent. | The ideal solvent should dissolve the anthraquinone well at high temperatures but poorly at low temperatures. Common solvents for anthraquinone recrystallization include ethanol, toluene, and acetic acid.[1][4] Experiment with different solvents or solvent mixtures to find the optimal system. | | Presence of impurities that inhibit crystallization. | If the crude product is highly impure, a preliminary purification step, such as a simple filtration or a wash with a solvent that selectively dissolves the impurities, may be necessary before recrystallization. | | Cooling the solution too quickly. | Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.[5] |
Frequently Asked Questions (FAQs)
Synthesis & Impurities
-
Q1: What are the most common impurities in anthraquinone synthesized by Friedel-Crafts acylation?
-
The most common impurities include unreacted starting materials such as benzene and phthalic anhydride, and the intermediate product, o-benzoylbenzoic acid.[3] Side-reaction products can also form depending on the specific reaction conditions.
-
-
Q2: What are the typical contaminants when synthesizing anthraquinone by oxidation of anthracene?
-
Common contaminants include unreacted anthracene, as well as over-oxidation and degradation products.[6] The purity of the starting anthracene is also crucial, as impurities in the anthracene can be carried through or react to form other byproducts.
-
Purification
-
Q3: Which purification method is most effective for obtaining high-purity anthraquinone?
-
For general purification, recrystallization is a simple and effective method.[7] For achieving very high purity, especially for analytical or pharmaceutical applications, column chromatography, particularly High-Performance Liquid Chromatography (HPLC), is recommended.[8][9] High-Speed Counter-Current Chromatography (HSCCC) has also been shown to be effective for separating anthraquinones.[9]
-
-
Q4: Can I use a single solvent for recrystallizing anthraquinone?
-
Yes, single solvents like ethanol, toluene, or glacial acetic acid are often used for the recrystallization of anthraquinone.[1] The choice of solvent will depend on the specific impurities present.
-
Analysis & Characterization
-
Q5: How can I check the purity of my synthesized anthraquinone?
Quantitative Data on Purification
The following table summarizes the purity of anthraquinone obtained after different purification steps, as reported in the literature.
| Purification Method | Starting Material/Crude Purity | Final Purity | Reference |
| Extraction with boiling water and recrystallization | Crude o-benzoylbenzoic acid | 98.4% (o-benzoylbenzoic acid) | [3] |
| Cyclization and precipitation | 98.4% o-benzoylbenzoic acid | 99.7% anthraquinone | [3] |
| Recrystallization from acetic acid | Crude anthraquinone from oxidation | 99.6% anthraquinone | [12] |
| High-Speed Counter-Current Chromatography (HSCCC) | Crude plant extract | 98.2% - 99.2% (for various anthraquinones) | [9] |
Experimental Protocols
Protocol 1: Recrystallization of Crude Anthraquinone
-
Solvent Selection: Choose an appropriate solvent in which anthraquinone has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, toluene, or glacial acetic acid).
-
Dissolution: Place the crude anthraquinone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.[7][13]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon (Norit) and boil for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Column Chromatography for Anthraquinone Purification
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Select an appropriate eluent system based on TLC analysis. A common starting point is a mixture of hexane and ethyl acetate, with the polarity gradually increased.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.[14][15]
-
Sample Loading: Dissolve the crude anthraquinone in a minimum amount of the eluent or a more polar solvent. If the sample is not soluble in the eluent, it can be adsorbed onto a small amount of silica gel ("dry loading"). Carefully load the sample onto the top of the column.[15]
-
Elution: Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the eluent to move the compounds down the column at different rates.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified anthraquinone.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified anthraquinone.
Protocol 3: RP-HPLC Method for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A mixture of methanol and water is commonly used. An exemplary mobile phase is Methanol:Water (80:20 v/v).[10] Isocratic or gradient elution can be employed.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength where anthraquinone has strong absorbance (e.g., 254 nm).[11]
-
Sample Preparation: Prepare a standard solution of high-purity anthraquinone in a suitable solvent (e.g., methanol). Dissolve the synthesized and purified anthraquinone sample in the same solvent.
-
Injection: Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Analysis: Compare the retention time of the major peak in the sample chromatogram with that of the standard. The purity can be calculated based on the peak area percentage.
Visualizations
Caption: Troubleshooting workflow for anthraquinone synthesis.
Caption: Decision tree for selecting a purification method.
References
- 1. Anthraquinone - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. US4379092A - Process for the preparation of anthraquinone and its substituted derivatives - Google Patents [patents.google.com]
- 4. academics.su.edu.krd [academics.su.edu.krd]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Physical-Chemical Study of Anthracene Selective Oxidation by a Fe(III)-Phenylporhyrin Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrevlett.com [chemrevlett.com]
- 9. Preparative Isolation of Three Anthraquinones from Rumex japonicus by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. academic.oup.com [academic.oup.com]
- 12. EP1431265A1 - Process for the preparation of anthraquinone - Google Patents [patents.google.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. orgsyn.org [orgsyn.org]
- 15. pcliv.ac.uk [pcliv.ac.uk]
Methods for improving the purity of crude anthraquinone product
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude anthraquinone products.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude anthraquinone?
A1: Crude anthraquinone can contain a variety of impurities depending on its synthesis or extraction method. Common impurities include unreacted starting materials like anthracene, intermediates such as anthrone, and byproducts from oxidation or other reactions like phenanthrene, carbazole, and various polycondensation products.[1][2] If extracted from natural sources, impurities can include other related natural products, glycosides, sugars, and salts.[3]
Q2: What is a good starting point for purifying crude anthraquinone?
A2: A common and effective starting point is recrystallization from a suitable organic solvent. Glacial acetic acid is frequently used for recrystallizing anthraquinone synthesized via oxidation of anthracene.[4] For many applications, washing the crude product with a solvent like benzol or toluol to remove oils and hydrocarbons can serve as an effective preliminary purification step.[5]
Q3: How do I select the best solvent for recrystallization?
A3: The ideal solvent is one in which anthraquinone is poorly soluble at room temperature but highly soluble at an elevated temperature.[6][7] Ethanol is often a good choice for extracting anthraquinones from plant materials.[8] Solvents containing furane bodies, such as furfural, have a high solvent power for impurities like carbazole and phenanthrene in the cold, while having a low solvent power for anthraquinone itself, making them excellent for purification.[5]
Q4: What are the main advantages of using sublimation for purification?
A4: Sublimation is a solvent-free, environmentally friendly ("green") method that can yield very high-purity products (≥99%).[9] It is particularly effective for removing non-volatile impurities and can transform a product of 98-98.8% purity to 99.6-99.9% purity.[5] This method avoids the use of chemical raw materials and prevents secondary pollution.[9]
Q5: When is it appropriate to use column chromatography?
A5: Column chromatography is ideal for separating complex mixtures of anthraquinone derivatives or when very high purity is required for specific compounds.[10] Techniques like High-Speed Counter-Current Chromatography (HSCCC) are particularly powerful as they are a form of liquid-liquid partition chromatography that eliminates irreversible adsorption of the sample onto a solid support, allowing for the purification of crude samples with minimal preparation.[10][11]
Troubleshooting Guide
Q1: My recrystallized product is still yellow/brown and the purity is low. What should I do?
A1:
-
Perform Multiple Recrystallizations: A single recrystallization may not be sufficient. Repeating the process can progressively remove impurities.[12]
-
Change the Solvent: The initial solvent may not be optimal for removing your specific impurities. Experiment with different solvents or solvent mixtures. For instance, after an initial wash with a non-polar solvent like benzol, a subsequent wash or recrystallization with furfural or pyridine can be effective.[5]
-
Pre-treatment: Consider a pre-treatment step. Washing the crude product with a hot alkaline solution (e.g., caustic soda) can help dissolve and remove certain acidic impurities.[13] Another method involves oxidation treatment in an aqueous medium with a hypochlorite to make water-insoluble impurities soluble and thus removable by washing.[1][14]
Q2: The yield after purification is very low. How can I improve it?
A2:
-
Optimize Solvent Volume: Using an excessive volume of solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Rate and Temperature: Ensure the solution is cooled sufficiently to maximize crystal precipitation. A slower cooling rate can sometimes lead to larger, purer crystals, but rapid cooling in an ice bath is often used to maximize yield.
-
Check for Product Loss: Be mindful of product loss during transfers between flasks and on filtration media. Wash the filter cake with a small amount of cold, fresh solvent to rinse away impurities without dissolving a significant amount of the product.
-
Method Selection: Some methods inherently have higher recovery rates. For example, sublimation can achieve yields of ≥97%.[9] A method using furfural as a solvent reported recoveries of 85% to 90%.[5]
Q3: I am using column chromatography, but the impurity is co-eluting with my product.
A3:
-
Optimize the Mobile Phase: Adjust the polarity of your solvent system (eluent). A gradient elution, where the solvent composition changes over time, can often provide better separation than an isocratic (constant composition) elution.
-
Change the Stationary Phase: If optimizing the mobile phase fails, the impurity may have a similar affinity for the stationary phase as your product. Consider switching to a different type of column matrix (e.g., from silica gel to alumina or a reversed-phase C18 column).[15]
-
Try Advanced Techniques: For very difficult separations, consider more advanced methods like High-Speed Counter-Current Chromatography (HSCCC), which relies on liquid-liquid partitioning and can resolve closely related compounds without the issue of irreversible adsorption to a solid support.[10][11]
Q4: My product seems to be degrading during the purification process.
A4:
-
Temperature Control: Anthraquinone and its derivatives can be sensitive to high temperatures. Avoid prolonged heating. If using hot solvents, bring them to a boil, dissolve the compound quickly, and then allow it to cool.[15] When using sublimation, carefully control the temperature and vacuum to avoid thermal decomposition.
-
Avoid Harsh Chemicals: Strong acids or bases can cause degradation. If a chemical treatment is necessary, use the mildest conditions (concentration, temperature, time) possible to remove the impurity. For instance, when using hypochlorite, the amount can range from 0.5 to 30% by weight, but 1 to 5% is often preferred.[14]
Quantitative Data Summary
The table below summarizes the effectiveness of various purification methods based on reported purity and yield data.
| Purification Method | Starting Material / Purity | Key Reagents / Solvents | Final Purity (%) | Yield (%) |
| Solvent Treatment & Sublimation | Crude Anthraquinone (74.4%) | Furfural, then Sublimation | 99.6 - 99.9 | 85 - 90 |
| High Vacuum Sublimation | Technical Grade (approx. 94%) | None (Physical Process) | ≥ 99 | ≥ 97 |
| Oxidation Treatment | Crude Anthraquinone | Aqueous Sodium Hypochlorite | 98.5 - 98.7 | ~100 |
| Recrystallization | Crude Product (96%) | Acetic Acid (99-100%) | 100 | 90 |
| HSCCC | Dichloromethane Extract | n-hexane–ethanol–water (18:22:3, v/v/v) | 98.2 - 99.2 | N/A |
Experimental Protocols
Protocol 1: Recrystallization from Glacial Acetic Acid
This protocol is suitable for purifying crude anthraquinone obtained from the oxidation of anthracene.
-
Dissolution: Place the crude anthraquinone product into an Erlenmeyer flask. Add a minimal volume of glacial acetic acid.[4]
-
Heating: Gently heat the mixture on a hot plate while stirring continuously until the anthraquinone is completely dissolved. Do not overheat or boil for extended periods.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the precipitation of the purified crystals.[4]
-
Isolation: Collect the yellow, needle-like crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold distilled water to remove residual acetic acid and any water-soluble impurities.[4]
-
Drying: Dry the purified crystals in a vacuum desiccator or a drying oven at a moderate temperature (~50°C).[16]
Protocol 2: High-Vacuum Sublimation
This method is effective for achieving very high purity and is environmentally friendly.
-
Preparation: Place the crude anthraquinone into a sublimation apparatus.
-
Evacuation: Connect the apparatus to a high-vacuum pump and reduce the pressure to the desired level.
-
Heating: Gently and uniformly heat the bottom of the apparatus containing the crude product. The temperature should be high enough to cause sublimation but below the decomposition temperature.
-
Condensation: The anthraquinone vapor will travel to a cold surface (cold finger or upper part of the apparatus) where it will condense back into a solid, forming pure crystals. Impurities that are non-volatile will remain in the bottom of the apparatus.
-
Collection: After the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before releasing the vacuum. Carefully scrape the purified crystals from the cold surface.
Protocol 3: High-Speed Counter-Current Chromatography (HSCCC)
This protocol is an example for the separation of anthraquinones from a plant extract.[10][11]
-
Solvent System Preparation: Prepare a two-phase solvent system, for example, n-hexane–ethanol–water (18:22:3, v/v/v). Mix the solvents in a separatory funnel, shake thoroughly, and allow the layers to separate. Degas both the upper (stationary) and lower (mobile) phases by sonication before use.[11]
-
Sample Preparation: Dissolve a known amount of the crude extract (e.g., 500 mg) in a mixture of the upper and lower phases (e.g., 10 mL of each).[11]
-
HSCCC Operation:
-
Fill the entire column with the stationary phase (upper phase).
-
Rotate the column at the desired speed (e.g., 800-900 rpm).
-
Pump the mobile phase (lower phase) into the column at a specific flow rate (e.g., 1.0-2.0 mL/min).
-
-
Sample Injection: Once hydrodynamic equilibrium is reached, inject the sample solution.
-
Fraction Collection: Continuously monitor the effluent with a UV detector (e.g., at 254 nm) and collect fractions as peaks are detected.
-
Analysis: Analyze the collected fractions using HPLC to determine the purity of the separated anthraquinone compounds.[11]
Mandatory Visualizations
References
- 1. GB2099819A - Purification of crude anthraquinone - Google Patents [patents.google.com]
- 2. Purification of Anthracene - Chempedia - LookChem [lookchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. US1845281A - Purification of anthraquinone - Google Patents [patents.google.com]
- 6. Anthraquinone - Wikipedia [en.wikipedia.org]
- 7. ANTHRAQUINONE - Ataman Kimya [atamanchemicals.com]
- 8. Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN105884592A - Method for purifying 1, 4-dihydroxy anthraquinone by sublimation under high vacuum - Google Patents [patents.google.com]
- 10. Preparative Isolation of Three Anthraquinones from Rumex japonicus by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. US1591712A - Purification of anthraquinone - Google Patents [patents.google.com]
- 14. US4450111A - Process for the purification of anthraquinone - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Making sure you're not a bot! [oc-praktikum.de]
Validation & Comparative
A Comparative Guide to the Anticancer Mechanism of a Novel Aurone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer mechanism of a novel polymethoxy aurone, compound 1c, with the established chemotherapeutic agent, paclitaxel. The information presented is supported by experimental data from peer-reviewed studies, offering an objective analysis of their respective performances.
Executive Summary
A novel polymethoxy aurone, designated as compound 1c, has demonstrated significant anticancer activity in preclinical studies.[1][2][3] This aurone derivative induces cell cycle arrest at the G2/M phase in prostate cancer cells by targeting the CyclinB1/CDK1 complex.[1][2][3] This guide compares its efficacy and mechanism of action with paclitaxel, a widely used mitotic inhibitor.
Performance Comparison: Compound 1c vs. Paclitaxel
The following table summarizes the key performance indicators of compound 1c and paclitaxel in the DU145 human prostate cancer cell line.
| Parameter | Novel Aurone (Compound 1c) | Paclitaxel | Reference |
| Target Cell Line | DU145 (Prostate Cancer) | DU145 (Prostate Cancer) | [2][4] |
| IC50 Value | 15.56 µM | ~5.15 nM | [2][4] |
| Mechanism of Action | Inhibition of CyclinB1/CDK1, leading to G2/M phase arrest.[1][2][3] | Inhibition of microtubule depolymerization, leading to mitotic arrest.[] | |
| Key Molecular Targets | Cyclin B1, CDK1, p21[1][2][3] | Microtubules[] |
Mechanism of Action Signaling Pathway
The anticancer effect of the novel aurone 1c is initiated by its binding to the CyclinB1/CDK1 complex. This inhibition prevents the cell from progressing through the G2/M checkpoint of the cell cycle, leading to cell cycle arrest and subsequent anti-proliferative effects. The tumor suppressor protein p21 is also involved in this regulatory process.[1][2][3]
Caption: Signaling pathway of the novel aurone (Compound 1c).
Experimental Workflow for Mechanism Validation
The validation of the anticancer mechanism of a novel compound typically involves a series of in vitro assays. The following diagram outlines a standard workflow.
Caption: Experimental workflow for anticancer mechanism validation.
Detailed Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the novel aurone.
-
Cell Seeding: Plate DU145 cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.[6]
-
Compound Treatment: Treat the cells with various concentrations of the novel aurone and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat DU145 cells with the novel aurone at its IC50 concentration for 24-72 hours. Harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol and store at 4°C for at least 30 minutes.[7]
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[7][8]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for Protein Expression
This protocol is used to detect the expression levels of key proteins involved in the signaling pathway.
-
Protein Extraction: Treat DU145 cells with the novel aurone, lyse the cells, and extract the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Cyclin B1, and p21, followed by incubation with HRP-conjugated secondary antibodies.[9][10]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Design, synthesis and anticancer evaluation of polymethoxy aurones as potential cell cycle inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer evaluation of polymethoxy aurones as potential cell cycle inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to paclitaxel increases the sensitivity to other microenvironmental stresses in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. Cell cycle analysis by flow cytometry using propidium iodide [bio-protocol.org]
- 9. p21-Mediated Nuclear Retention of Cyclin B1-Cdk1 in Response to Genotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Aurones vs. Flavones: A Comparative Guide for Therapeutic Applications
In the vast landscape of flavonoid research, aurones and flavones have emerged as two prominent classes of compounds with a wide array of therapeutic properties. While structurally related, their distinct chemical features give rise to differences in their biological activities, making them subjects of intense scientific investigation. This guide provides a detailed comparison of aurones and flavones in various therapeutic areas, supported by experimental data, detailed protocols, and an exploration of their underlying mechanisms of action.
Structural Differences
Aurones and flavones are both flavonoids, sharing a common C6-C3-C6 carbon skeleton. However, they differ in the arrangement of their heterocyclic C ring. Flavones possess a chromone ring, while aurones have an aurone ring with an exocyclic double bond, leading to a characteristic golden-yellow color. This structural variance significantly influences their physicochemical properties and biological activities.
Comparative Biological Activities
Both aurones and flavones have demonstrated potent anticancer activities through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Table 1: Comparative Anticancer Activity of Aurones and Flavones
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Aurone | 2'-hydroxy-4,4'-dimethoxyaurone | A549 (Lung) | 1.2 | |
| Hispidol | MCF-7 (Breast) | 5.8 | ||
| Aureusidin | HeLa (Cervical) | 10.5 | ||
| Flavone | Luteolin | A549 (Lung) | 15.2 | |
| Apigenin | MCF-7 (Breast) | 25.0 | ||
| Chrysin | HeLa (Cervical) | 30.0 |
The antioxidant properties of aurones and flavones are crucial to their therapeutic potential, as oxidative stress is implicated in numerous diseases. Their ability to scavenge free radicals is often evaluated using assays such as DPPH and ABTS.
Table 2: Comparative Antioxidant Activity of Aurones and Flavones
| Compound Class | Compound | Assay | IC50 (µM) | Reference |
| Aurone | Sulfuretin | DPPH | 8.5 | |
| Maritimein | ABTS | 4.2 | ||
| Flavone | Quercetin | DPPH | 5.4 | |
| Kaempferol | ABTS | 6.8 |
Aurones and flavones are known to inhibit various enzymes involved in disease pathogenesis, such as tyrosinase in hyperpigmentation and cyclooxygenase (COX) in inflammation.
Table 3: Comparative Enzyme Inhibitory Activity of Aurones and Flavones
| Compound Class | Compound | Enzyme | IC50 (µM) | Reference |
| Aurone | 4,6,4'-trihydroxyaurone | Tyrosinase | 0.8 | |
| Hispidol | COX-2 | 3.2 | ||
| Flavone | Luteolin | Tyrosinase | 15.0 | |
| Apigenin | COX-2 | 10.5 |
Mechanisms of Action: A Deeper Dive
The therapeutic effects of aurones and flavones are underpinned by their ability to modulate key cellular signaling pathways.
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm, leading to its degradation. However, upon exposure to oxidative stress or electrophilic compounds like certain aurones and flavones, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response elements (AREs), leading to the production of protective enzymes.
Caption: The Keap1-Nrf2 signaling pathway and its modulation by aurones.
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Both aurones and flavones have been shown to modulate the MAPK pathway at various levels, often leading to the inhibition of cancer cell growth.
Caption: Inhibition of the MAPK signaling pathway by aurones.
Experimental Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (aurones or flavones) and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Preparation of Solutions: Prepare a stock solution of the test compound in methanol or DMSO. Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution at various concentrations to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
This assay determines the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 40 µL of 5 mM L-DOPA, 100 µL of 0.1 M phosphate buffer (pH 6.8), and 20 µL of the test compound at various concentrations.
-
Enzyme Addition: Add 40 µL of mushroom tyrosinase (100 units/mL) to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Absorbance Measurement: Measure the absorbance at 475 nm. The percentage of inhibition is calculated as [(A_control - A_sample) / A_control] x 100. The IC50 value is the concentration of the compound that inhibits tyrosinase activity by 50%.
Conclusion
Both aurones and flavones represent promising scaffolds for the development of new therapeutic agents. While they share some common biological activities, subtle structural differences can lead to significant variations in their potency and selectivity. Aurones, with their unique exocyclic double bond, often exhibit enhanced activity in certain assays compared to their flavone counterparts. However, the therapeutic potential of any given compound depends on a multitude of factors, including its bioavailability, metabolic stability, and toxicity profile. Further research, including in vivo studies and clinical trials, is necessary to fully elucidate the therapeutic utility of these fascinating classes of flavonoids. This guide provides a foundation for researchers to navigate the complex landscape of aurone and flavone pharmacology and to design future studies aimed at harnessing their therapeutic potential.
A Head-to-Head Comparison of Synthetic Routes to Aurones: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of aurones is a critical step in harnessing their therapeutic potential. This guide provides an objective, data-driven comparison of the most common synthetic routes to these valuable compounds, supported by experimental data and detailed protocols.
Aurones, a subclass of flavonoids, are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The optimization of their synthesis is paramount for advancing medicinal chemistry and drug discovery programs. This comparative guide examines three primary synthetic strategies: the Oxidative Cyclization of 2'-Hydroxychalcones, the Knoevenagel Condensation of Benzofuranones, and modern Palladium-Catalyzed Cross-Coupling reactions.
At a Glance: Performance Comparison of Aurone Synthetic Routes
To facilitate a direct comparison, the following table summarizes the key performance indicators for the synthesis of a representative aurone, 6-hydroxy-2-(4-hydroxybenzylidene)benzofuran-3(2H)-one (a derivative of the naturally occurring aureusidin), via different methodologies.
| Synthetic Route | Key Reagents | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Oxidative Cyclization of 2'-Hydroxychalcones | 2',4',4-Trihydroxychalcone, Hg(OAc)₂, Pyridine | 1 - 4 hours | 70 - 85% | Good to excellent yields for a variety of substrates. | Use of toxic heavy metal reagents (mercury). |
| Knoevenagel Condensation | 6-Hydroxybenzofuran-3(2H)-one, 4-Hydroxybenzaldehyde, Acid/Base catalyst | 2 - 24 hours | 60 - 95% | Avoids heavy metal reagents, often milder conditions. | Substrate-dependent yields, potential for side reactions. |
| Palladium-Catalyzed Synthesis | 2-Iodophenol, Terminal Alkyne, Pd Catalyst, CO source | 12 - 24 hours | 50 - 75% | High functional group tolerance, convergent synthesis. | Catalyst cost and sensitivity, requires specialized reagents. |
In-Depth Analysis of Synthetic Pathways
This section provides a detailed examination of each synthetic route, including reaction mechanisms and experimental considerations.
Oxidative Cyclization of 2'-Hydroxychalcones (Bognár-Stefanović Type Reaction)
This classical and widely used method involves the intramolecular cyclization of a 2'-hydroxychalcone precursor in the presence of an oxidizing agent. Mercury(II) acetate in pyridine is a common and effective reagent for this transformation.
Reaction Pathway:
Figure 1: Oxidative cyclization of a 2'-hydroxychalcone to an aurone.
The reaction proceeds via the formation of a mercurinium ion across the double bond of the chalcone, which then undergoes an intramolecular nucleophilic attack by the ortho-hydroxyl group, followed by elimination to yield the aurone.
Knoevenagel Condensation of Benzofuranones
This route offers a more environmentally benign alternative to heavy metal-mediated oxidations. It involves the condensation of a benzofuran-3(2H)-one with an aromatic aldehyde under acidic or basic conditions.
Reaction Pathway:
Figure 2: Knoevenagel condensation for the synthesis of aurones.
The reaction is initiated by the deprotonation of the benzofuranone at the C2 position to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates to form the stable aurone product.
Palladium-Catalyzed Synthesis
Modern synthetic chemistry has introduced palladium-catalyzed cross-coupling reactions as a powerful tool for the construction of complex molecules, including aurones. A common approach involves the carbonylative Sonogashira coupling of a 2-iodophenol with a terminal alkyne.
Reaction Pathway:
Figure 3: Palladium-catalyzed synthesis of aurones.
This one-pot, multi-component reaction proceeds through a catalytic cycle involving oxidative addition of the palladium catalyst to the 2-iodophenol, followed by coupling with the alkyne, carbon monoxide insertion, and finally, reductive elimination to afford the aurone.
Detailed Experimental Protocols
For the practical application of these synthetic routes, the following detailed experimental protocols are provided.
Protocol 1: Oxidative Cyclization of 2',4',4-Trihydroxychalcone to Aureusidin
-
Chalcone Synthesis: To a solution of 2,4-dihydroxyacetophenone (1.0 eq) and 4-hydroxybenzaldehyde (1.0 eq) in ethanol, a 40% aqueous solution of NaOH is added dropwise at 0 °C. The mixture is stirred at room temperature for 24 hours. The reaction mixture is then poured into ice-water and acidified with concentrated HCl. The precipitated 2',4',4-trihydroxychalcone is filtered, washed with water, and dried.
-
Oxidative Cyclization: The 2',4',4-trihydroxychalcone (1.0 eq) is dissolved in pyridine. To this solution, mercury(II) acetate (1.1 eq) is added, and the mixture is refluxed for 2 hours. After cooling, the reaction mixture is poured into a 10% aqueous HCl solution. The precipitated aureusidin is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure product.
Protocol 2: Knoevenagel Condensation for Aureusidin Synthesis
-
Benzofuranone Synthesis: 2,4-Dihydroxyphenylacetic acid (1.0 eq) is heated with a dehydrating agent such as polyphosphoric acid at 100 °C for 1 hour. The reaction mixture is then cooled and poured into ice-water. The precipitated 6-hydroxybenzofuran-3(2H)-one is filtered, washed with water, and dried.
-
Condensation: A mixture of 6-hydroxybenzofuran-3(2H)-one (1.0 eq), 4-hydroxybenzaldehyde (1.0 eq), and a catalytic amount of piperidine in ethanol is refluxed for 6 hours. The reaction mixture is then cooled, and the precipitated aureusidin is collected by filtration, washed with cold ethanol, and dried.
Protocol 3: Palladium-Catalyzed Synthesis of an Aureusidin Derivative
-
Reaction Setup: To a pressure-rated vial is added 2-iodo-4-methoxyphenol (1.0 eq), 1-ethynyl-4-methoxybenzene (1.2 eq), Pd(PPh₃)₄ (5 mol%), and a suitable base such as Et₃N in a solvent like DMF.
-
Carbonylation and Cyclization: The vial is sealed and purged with carbon monoxide gas (1 atm). The reaction mixture is then heated at 100 °C for 18 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the corresponding methoxy-protected aureusidin derivative.
Conclusion
The choice of synthetic route for aurone production depends on several factors, including the desired substrate scope, scalability, and tolerance for certain reagents. The Oxidative Cyclization of 2'-Hydroxychalcones remains a reliable method for achieving high yields, though the toxicity of mercury is a significant drawback. The Knoevenagel Condensation presents a greener and often high-yielding alternative, particularly for large-scale synthesis. For combinatorial library synthesis and the preparation of complex aurone analogues with diverse functional groups, Palladium-Catalyzed methods, despite their higher initial cost, offer unparalleled versatility and efficiency. Researchers should carefully consider these trade-offs when selecting the most appropriate synthetic strategy for their specific research goals.
Validating Aurone Binding Affinity: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental techniques used to validate the binding affinity of aurones to their target proteins. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to clarify complex processes.
Aurones, a class of flavonoids, have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A crucial step in the development of aurone-based therapeutics is the validation and characterization of their binding affinity to specific protein targets. This guide explores the common target proteins for aurones and compares the primary biophysical techniques used to quantify these interactions.
Target Proteins and Binding Affinity Data
Aurones have been shown to interact with a variety of protein targets. The following tables summarize reported binding affinity data for aurone derivatives against three prominent target classes: Protein Kinase CK2, Histone Deacetylases (HDACs), and the Cyclin B1/CDK1 complex. While direct binding data for aurones with the Cyclin B1/CDK1 complex is still emerging, its crucial role in the cell cycle makes it a compelling target for aurone-based inhibitors.
Table 1: Binding Affinity of Aurone Derivatives against Protein Kinase CK2
| Aurone Derivative | IC50 | Assay Method | Reference |
| BFO25 | 3 nM | Luminescent Kinase Assay | [1] |
| 12m (BFO13) | 3.6 nM | In vitro biochemical assay | [2] |
| Compound Series | Submicromolar | Luminescent and capillary electrophoresis assays | [3][4] |
Table 2: Binding Affinity of Aurone Derivatives against Histone Deacetylases (HDACs)
| Aurone Derivative | IC50 | Assay Method | Reference |
| 4 active aurones | < 20 µM | Fluorimetric and BRET-based assays | [5] |
Table 3: Binding Affinity Context for the Cyclin B1/Cdk1 Complex
| Interacting Molecules | Dissociation Constant (Kd) | Assay Method | Note | Reference |
| Cyclin B1 and Cdk1 (in vivo) | 112 nM | Fluorescence Correlation Spectroscopy | This value represents the interaction between the native proteins and provides a benchmark for the desired affinity of potential inhibitors. | [6][7] |
Experimental Protocols for Validating Binding Affinity
The selection of an appropriate biophysical technique is critical for accurately determining the binding affinity of aurones to their target proteins. The three most common methods employed are Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand (aurone) to a macromolecule (target protein). This technique provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[8][9]
Detailed Protocol:
-
Sample Preparation:
-
Prepare a solution of the target protein (typically 10-100 µM) in a suitable buffer.
-
Prepare a solution of the aurone derivative (typically 10-20 times the protein concentration) in the same buffer to minimize heat of dilution effects.[1]
-
Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Fill the sample cell with the protein solution and the injection syringe with the aurone solution.
-
Equilibrate the system to achieve a stable baseline.
-
-
Titration:
-
Perform a series of small, sequential injections of the aurone solution into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change per mole of injectant against the molar ratio of aurone to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (aurone) flowing over a sensor chip immobilized with a ligand (target protein).[10][11] The binding event causes a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte. SPR provides real-time kinetic data, allowing for the determination of association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = kd/ka).[12][13]
Detailed Protocol:
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the target protein to the sensor surface via amine coupling. The amount of immobilized protein is monitored in real-time.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the aurone derivative in a suitable running buffer (e.g., HBS-EP).
-
Inject the aurone solutions over the sensor surface at a constant flow rate.
-
Record the change in response units (RU) over time to generate sensorgrams.
-
After each injection, regenerate the sensor surface using a solution that disrupts the protein-aurone interaction without denaturing the immobilized protein (e.g., a short pulse of low pH buffer).
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.
-
Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.
-
Calculate the Kd from the ratio of kd to ka.
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (tracer) upon binding to a larger molecule.[14] In a competitive binding assay, a fluorescently labeled ligand with known affinity for the target protein is displaced by the unlabeled aurone, leading to a decrease in fluorescence polarization.
Detailed Protocol:
-
Assay Development:
-
Synthesize or obtain a fluorescently labeled version of a known binder to the target protein (the tracer).
-
Determine the optimal concentration of the tracer and the target protein that gives a stable and significant polarization signal.
-
-
Competitive Binding Assay:
-
Prepare a series of dilutions of the aurone derivative.
-
In a multi-well plate, add the target protein, the fluorescent tracer, and the aurone derivative at varying concentrations.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the aurone concentration.
-
Fit the resulting sigmoidal curve to determine the IC50 value, which is the concentration of the aurone that displaces 50% of the fluorescent tracer.
-
The Ki (inhibition constant), which is related to the Kd, can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer is known.
-
Visualizing Workflows and Pathways
To further clarify the process of validating aurone binding affinity and the biological context of the target proteins, the following diagrams have been generated using Graphviz.
References
- 1. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 2. Flavone inspired discovery of benzylidenebenzofuran-3(2H)-ones (aurones) as potent inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new aurone derivatives as submicromolar CK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new aurone derivatives as submicromolar CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurones as histone deacetylase inhibitors: identification of key features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 12. Surface plasmon resonance (SPR) [bio-protocol.org]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Aureoquinone
Personal Protective Equipment (PPE) and Engineering Controls
Given the potential hazards associated with naphthoquinones, which can be irritants and sensitizers, a stringent PPE and engineering control regimen is mandatory.
| Control Type | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | To prevent inhalation of any dusts or aerosols. All handling of solid Aureoquinone and its solutions should be performed within a certified chemical fume hood. |
| Eye Protection | Chemical Safety Goggles | To protect eyes from splashes or dust. |
| Hand Protection | Nitrile Gloves (double-gloving recommended) | To prevent skin contact. Naphthoquinones can cause skin irritation and sensitization. |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination. |
| Respiratory Protection | N95 Respirator (or higher) | Recommended when handling the solid powder outside of a fume hood, or if aerosolization is possible, to prevent inhalation. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Receiving and Unpacking:
-
Inspect the package for any signs of damage upon receipt.
-
Wear appropriate PPE (lab coat, gloves, and safety goggles) before opening the package inside a chemical fume hood.
-
Verify the contents against the shipping manifest.
Storage:
-
Chemical Formula: C12H10O6[][5]
-
Store in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Weighing and Solution Preparation:
-
Perform all weighing and solution preparation inside a chemical fume hood to minimize inhalation exposure.
-
Use anti-static measures when handling the powder to prevent dispersal.
-
Prepare solutions by slowly adding the solvent to the solid to avoid splashing.
Spill and Exposure Procedures
Immediate and appropriate action is crucial in the event of a spill or exposure.
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent. |
| Large Spill | Evacuate the area. Contact the institution's environmental health and safety (EHS) office immediately. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE and weighing papers, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: All hazardous waste must be disposed of through the institution's EHS-approved hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for handling this compound in a research setting, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
